Product packaging for Rapanone(Cat. No.:CAS No. 573-40-0)

Rapanone

Cat. No.: B192247
CAS No.: 573-40-0
M. Wt: 322.4 g/mol
InChI Key: AMKNOBHCKRZHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rapanone is a member of dihydroxy-1,4-benzoquinones.
This compound has been reported in Tapeinosperma pseudojambosa, Embelia schimperi, and other organisms with data available.
antiparasitic agent from Rapanea;  structure similar to embelin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O4 B192247 Rapanone CAS No. 573-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKNOBHCKRZHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205915
Record name Rapanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-40-0
Record name Rapanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rapanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rapanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 573-40-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH52PPU72X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rapanone: A Technical Guide to its Natural Sources and Isolation from Ardisia crenata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound and focuses on its isolation from Ardisia crenata, a particularly rich source. Detailed experimental protocols for extraction and isolation are provided, alongside a quantitative comparison of different extraction methodologies. Furthermore, this guide elucidates the molecular mechanisms of this compound's biological activities through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a secondary metabolite found in various plant species, primarily within the family Primulaceae (formerly Myrsinaceae). While it is often found alongside its structural homologue, embelin, certain species have been identified as being particularly abundant in this compound.

Notable natural sources of this compound include:

  • Ardisia crenata (leaves): The leaves of the white-berried variety of Ardisia crenata Sims have been identified as an exceptionally good source for the isolation of this compound, often with minimal co-occurrence of embelin.[1][2]

  • Rapanea maximowiczii : This was the plant from which this compound was first isolated.

  • Lysimachia punctata

  • Myrsine guianensis [1]

  • Embelia ribes

Isolation of this compound from Ardisia crenata

The leaves of white-berried Ardisia crenata serve as an excellent starting material for obtaining high-purity this compound. Various extraction techniques have been optimized to maximize the yield and efficiency of the isolation process.

Plant Material and Preparation

Fresh leaves of Ardisia crenata are collected and dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

Several methods can be employed for the extraction of this compound from the powdered leaves of Ardisia crenata. The choice of method and solvent significantly impacts the extraction yield. A comparative study by Płocharska et al. (2022) provides valuable quantitative data on the efficacy of different approaches.[1]

2.2.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of secondary metabolites into the solvent. It is generally considered a rapid and efficient extraction technique.

2.2.2. Heat Reflux Extraction (HRE)

This conventional method involves boiling the plant material with a solvent in a reflux apparatus. The continuous circulation of the hot solvent allows for a thorough extraction of the desired compounds.

2.2.3. Shaking Extraction (SE)

In this method, the plant material is macerated with a solvent and agitated on a shaker for a specified period. It is a simpler but often less efficient method compared to UAE and HRE.

Quantitative Comparison of Extraction Methods

The following table summarizes the yield of this compound from the leaves of white-berried Ardisia crenata using different extraction methods, solvents, and durations, as reported by Płocharska et al. (2022).[1]

Extraction MethodSolventExtraction Time (minutes)Number of ExtractionsThis compound Yield (mg/g of dry weight)
UAE Ethyl Acetate 20 1 21.39
UAEChloroform20120.84
UAEAcetone20118.23
UAEEthyl Acetate10119.57
UAEEthyl Acetate30120.11
HREEthyl Acetate60115.78
HREChloroform60114.99
HREAcetone60112.45
SEEthyl Acetate120110.21
SEChloroform12019.87
SEAcetone12018.15

Data adapted from Płocharska et al., 2022.

The data clearly indicates that Ultrasound-Assisted Extraction (UAE) using ethyl acetate for 20 minutes provides the highest yield of this compound from the leaves of white-berried Ardisia crenata.[1]

Experimental Protocols

Optimized Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Weigh 1.0 g of powdered, dried leaves of white-berried Ardisia crenata.

  • Solvent Addition: Place the powdered leaves in a flask and add 20 mL of ethyl acetate.

  • Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature.

  • Filtration: After sonication, filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract can be further purified using chromatographic techniques.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • Combine the this compound-rich fractions and evaporate the solvent.

    • Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.

    • Collect the resulting crystals by filtration and dry them under a vacuum.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Cytotoxic and Pro-Apoptotic Effects

This compound's anticancer activity is primarily attributed to its ability to induce mitochondrial dysfunction and apoptosis. It acts as an inhibitor of the mitochondrial electron transport chain at Complex III. This inhibition leads to a cascade of events culminating in programmed cell death.

Rapanone_Cytotoxicity cluster_Mitochondrion Mitochondrion This compound This compound ETC_C3 Electron Transport Chain (Complex III) This compound->ETC_C3 Inhibits ROS Increased ROS Production ETC_C3->ROS MMP Mitochondrial Membrane Potential Dissipation ROS->MMP ATP ATP Depletion MMP->ATP CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis CytC->Apoptosis Activates Caspase Cascade

Caption: this compound-induced cytotoxic signaling pathway.

Antioxidant Mechanism

This compound exhibits antioxidant properties through a dual mechanism involving direct radical scavenging and iron chelation, which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.

Rapanone_Antioxidant cluster_Cellular_Environment Cellular Environment This compound This compound Free_Radicals Free Radicals (e.g., DPPH) This compound->Free_Radicals Scavenges Fe_ions Free Iron Ions (Fe²⁺/Fe³⁺) This compound->Fe_ions Chelates Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals Fenton_Reaction Fenton Reaction Fe_ions->Fenton_Reaction Catalyzes Chelated_Iron Chelated Iron Complex Fe_ions->Chelated_Iron Hydroxyl_Radical Hydroxyl Radical (•OH) (Highly Reactive) Fenton_Reaction->Hydroxyl_Radical Reduced_Oxidative_Stress Reduced Oxidative Stress Chelated_Iron->Fenton_Reaction Rapanone_Anti_inflammatory This compound This compound PLA2 Human Synovial Phospholipase A₂ (PLA₂) This compound->PLA2 Inhibits Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Acts on Membrane Phospholipids to release Membrane_Phospholipids Membrane Phospholipids Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_inflammatory_Mediators Metabolized to Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Promote

References

A Comprehensive Technical Guide to the Physicochemical Properties of Rapanone for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological signaling pathways associated with Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone). This document is intended to serve as a comprehensive resource for researchers in pharmacology, natural product chemistry, and drug development, offering detailed experimental protocols and structured data to facilitate further investigation into this promising natural compound.

Core Physicochemical Properties

This compound is a naturally occurring benzoquinone recognized for its therapeutic potential, including anti-inflammatory, antioxidant, and cytotoxic activities.[1] A precise understanding of its physicochemical properties is fundamental for its application in research and development.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 573-40-0[No specific citation]
Molecular Formula C₁₉H₃₀O₄[No specific citation]
Molecular Weight 322.44 g/mol [No specific citation]
Appearance Powder[No specific citation]
Melting Point 139-140 °C[No specific citation]
Table 2: Solubility Profile of this compound
SolventSolubilityNotesReference(s)
DMSO ≥ 25 mg/mL (77.53 mM)Requires sonication and warming to 60°C.[No specific citation]
Corn Oil ≥ 2.5 mg/mL (7.75 mM)When prepared as a 10% DMSO co-solvent mixture.[No specific citation]

Spectroscopic and Analytical Data

Accurate characterization of this compound is essential for its identification and quantification. The following tables summarize its key spectroscopic data.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Quinone Ring
1-182.5
2-118.9
3-124.5
4-182.0
5-118.9
66.05 (s)109.8
Alkyl Chain
1'2.45 (t, J = 7.5 Hz)23.0
2'1.50 (m)29.5
3' - 11'1.25 (br s)29.2-29.7
12'1.25 (br s)31.9
13'0.88 (t, J = 6.8 Hz)14.1

Note: The NMR data is based on available information which may be subject to slight variations based on experimental conditions.

Table 4: Key Spectroscopic Data for this compound
TechniqueKey Peaks / Maxima (λmax)Interpretation
UV-Vis (Methanol) ~292 nm, ~480 nmThe peak at ~292 nm corresponds to π → π* transitions of the benzoquinone ring. The broad, lower intensity peak around 480 nm is attributed to n → π* transitions of the carbonyl groups.
FT-IR (KBr, cm⁻¹) ~3300-3400 (broad), ~2920, ~2850, ~1645, ~1610OH stretching (phenolic), C-H stretching (alkyl chain), C=O stretching (quinone carbonyls), C=C stretching (aromatic ring).
Mass Spectrometry (ESI-MS) m/z 323.22 [M+H]⁺, 321.20 [M-H]⁻Molecular ion peaks corresponding to the protonated and deprotonated molecule. Fragmentation typically involves cleavage of the alkyl side chain.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound, compiled from established research.

Extraction and Isolation of this compound from Ardisia crenata

This protocol outlines a robust method for obtaining this compound from a known plant source.

Workflow for this compound Extraction and Isolation

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product p1 Collect and dry Ardisia crenata leaves p2 Grind to a fine powder p1->p2 e1 Ultrasound-Assisted Extraction (20 min) p2->e1 e2 Solvent: Ethyl Acetate u1 Filter and concentrate the extract e2->u1 u2 Column Chromatography (Silica Gel) u1->u2 u3 Elute with Hexane: Ethyl Acetate gradient u2->u3 f1 Combine pure fractions u3->f1 f2 Evaporate solvent f1->f2 f3 Obtain pure this compound f2->f3

Caption: Workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: Collect fresh leaves of Ardisia crenata, wash them thoroughly, and air-dry them in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

  • Extraction: The most effective and economical method is Ultrasound-Assisted Extraction (UAE).[2][3]

    • Suspend the powdered plant material in ethyl acetate (a 1:10 solid-to-solvent ratio is recommended).

    • Place the suspension in an ultrasonic bath for 20 minutes at room temperature.[2][3]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate:formic acid (50:45:5).

    • Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the purified compound.

Quantification of this compound by HPLC-UV

This section details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Table 5: HPLC Method Parameters for this compound Quantification

ParameterSpecification
Instrument HPLC system with a UV/PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 292 nm
Run Time ~10 minutes

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the extract or sample containing this compound in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways. Its cytotoxic effects are largely attributed to the induction of apoptosis via mitochondrial dysfunction.[4][5]

Mitochondrial-Mediated Apoptosis

This compound has been shown to inhibit the mitochondrial electron transport chain, specifically at Complex III.[4][5] This disruption leads to a cascade of events culminating in apoptosis.

This compound-Induced Mitochondrial Apoptosis Pathway

G This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits ETC Electron Transport Chain Inhibition ComplexIII->ETC MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS ↑ ROS Generation ETC->ROS ATP ↓ ATP Depletion ETC->ATP CytC Cytochrome c Release MMP->CytC Induces ROS->CytC Induces Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's mechanism of inducing apoptosis via mitochondrial dysfunction.

This pathway highlights that this compound's primary intracellular target is the mitochondrial respiratory chain. Inhibition of Complex III leads to a decrease in mitochondrial membrane potential, a surge in reactive oxygen species (ROS), and a depletion of cellular ATP.[4] These stressors trigger the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[4][5]

Modulation of Pro-Survival and Inflammatory Pathways

While direct evidence is still emerging, studies on this compound and its close analogue, embelin, suggest inhibitory effects on key pro-survival and inflammatory signaling pathways, such as STAT3 and Akt/mTOR. These pathways are often dysregulated in cancer and inflammatory diseases.

Potential Inhibition of STAT3 and Akt/mTOR Pathways by this compound

G cluster_stat3 STAT3 Pathway cluster_akt Akt/mTOR Pathway This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits (Putative) pAkt p-Akt (Active) This compound->pAkt Inhibits (Putative) STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc STAT3_target Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nuc->STAT3_target Outcome ↓ Cell Proliferation ↓ Cell Survival ↓ Inflammation STAT3_target->Outcome Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR (Active) mTOR->pmTOR Akt_target Cell Proliferation & Survival pmTOR->Akt_target Akt_target->Outcome

Caption: Putative inhibitory effects of this compound on STAT3 and Akt/mTOR pathways.

The STAT3 and Akt/mTOR pathways are critical for cell proliferation, survival, and inflammation.[1] Some studies suggest that benzoquinones can inhibit the phosphorylation (activation) of STAT3 and Akt.[1][2] By blocking these pathways, this compound may reduce the expression of downstream target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis resistance (e.g., Bcl-2), contributing to its anticancer and anti-inflammatory effects. Further research is needed to fully elucidate the direct interactions and mechanisms of this compound on these pathways.

Conclusion

This compound is a natural product with well-defined physicochemical characteristics and significant therapeutic potential. This guide provides a foundational repository of its properties, analytical methods, and known biological mechanisms to support and accelerate future research. The detailed protocols and structured data herein are intended to provide a practical resource for the scientific community, encouraging further exploration into the pharmacological applications of this compound in cancer, inflammation, and other disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preliminary Biological Activity Screening of Rapanone

Introduction

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a naturally occurring benzoquinone that has garnered significant interest in the scientific community for its diverse pharmacological potential.[1][2] Isolated from medicinal plants such as Embelia ribes and Myrsine guianensis, this compound has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] Structurally similar to embelin, a well-known XIAP inhibitor, this compound presents a promising scaffold for the development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows.

Anticancer Activity

This compound has shown significant cytotoxic activity against a panel of human cancer cell lines.[5][6] Its anticancer potential has been evaluated in various cancer types, including prostate, thyroid, colorectal, breast, and liver cancers, often demonstrating efficacy comparable or superior to known chemotherapeutic agents like doxorubicin.[4][7]

Quantitative Data: Cytotoxic Activity (IC₅₀)

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the IC₅₀ values of this compound against various human carcinoma cell lines.

Cell LineCancer TypeIncubation TimeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
PC3Prostate Cancer (Grade IV)24 h6.50~20.0[4][7][8]
Du145Prostate Cancer24 h7.68~23.6[4][7][8]
FTC133Thyroid Cancer24 h6.01~18.5[4][7][8]
8505CThyroid Cancer24 h7.84~24.1[4][7][8]
Caco-2Colorectal Adenocarcinoma24 h8.79~27.0[4][7][8]
HT29Colorectal Adenocarcinoma48 h11.67~35.9[4][7]
HepG2Hepatocellular Carcinoma--27.89 ± 0.75[9]
MCF-7Breast Adenocarcinoma--37.57[10]

Note: Conversion from µg/mL to µM is approximated based on the molecular weight of this compound (~325 g/mol ).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound and its structural analogue, embelin, have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival.[4] Additionally, this compound directly targets mitochondrial function to induce cell death.[9]

One of the primary mechanisms of this compound-induced cytotoxicity is the inhibition of mitochondrial respiration.[9] this compound targets Complex III of the electron transport chain, leading to impaired respiration, dissipation of mitochondrial membrane potential, ATP depletion, and increased generation of reactive oxygen species (ROS).[9] This cascade of events ultimately triggers apoptosis, as indicated by phosphatidylserine externalization and cytochrome c release.[9]

G cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain Complex_III Complex III MMP Mitochondrial Membrane Potential Complex_III->MMP maintains Complex_III->MMP dissipation ROS Reactive Oxygen Species (ROS) Complex_III->ROS generation Cytochrome_c Cytochrome c Release Complex_III->Cytochrome_c induces ATP ATP Synthesis MMP->ATP drives MMP->ATP depletion Apoptosis Apoptosis ROS->Apoptosis Cytochrome_c->Apoptosis This compound This compound This compound->Complex_III Inhibits

Caption: this compound's mechanism of action via mitochondrial respiration inhibition.

Studies on the structurally similar embelin suggest that this compound may also interfere with pro-survival signaling cascades such as the Akt/NF-κB/survivin and STAT3 pathways, which are critical for the proliferation of prostate cancer cells.[4]

G This compound This compound Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 NFkB NF-κB Akt->NFkB Survivin Survivin (Anti-apoptotic) NFkB->Survivin Proliferation Cell Proliferation & Survival STAT3->Proliferation Survivin->Proliferation promotes

Caption: Putative inhibitory effects of this compound on pro-survival signaling pathways.

Anti-inflammatory and Antioxidant Activity

This compound demonstrates significant anti-inflammatory and antioxidant properties, which are often interconnected.[5][6] Its ability to scavenge free radicals and inhibit key inflammatory mediators makes it a compound of interest for treating inflammatory conditions.[2][6]

Quantitative Data: Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been assessed using various radical scavenging assays. The IC₅₀ values indicate the concentration required to scavenge 50% of the free radicals.

AssayCompoundIC₅₀ (µM)Reference
DPPH Scavenging This compound Derivative (5d)1.81[1]
This compound Derivative (5e)1.90[1]
This compound Derivative (5b)2.88[1]
L-Ascorbic Acid (Standard)1.42[1]
ABTS Scavenging This compound Derivative (5d)1.81[1]
This compound Derivative (5e)1.91[1]
This compound Derivative (5b)2.05[1]
Experimental Protocols

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color. In the presence of an antioxidant, it accepts a hydrogen atom or electron and becomes a stable, colorless molecule. The reduction in absorbance is proportional to the antioxidant capacity of the compound.

Methodology:

  • Preparation: A fresh solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of this compound are mixed with the DPPH solution. A standard antioxidant (e.g., L-ascorbic acid) is used as a positive control.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solution is measured at ~517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.

This in vivo model is widely used to screen for acute anti-inflammatory activity.[11]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

  • Animal Grouping: Mice or rats are divided into control and treatment groups.

  • Compound Administration: The treatment groups receive this compound via a specific route (e.g., oral, intraperitoneal) at various doses. The control group receives the vehicle.

  • Inflammation Induction: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group relative to the control group. This compound has been shown to be very efficient in controlling the inflammatory process in this model.[2]

Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. It is a potent inhibitor of human synovial phospholipase A₂ (PLA₂), an enzyme crucial for the release of arachidonic acid, the precursor to inflammatory prostaglandins and leukotrienes.[2] It also inhibits neutrophil degranulation and superoxide production, key events in the inflammatory response.[2]

Antimicrobial Activity

Preliminary studies indicate that this compound and its derivatives possess antibacterial properties against certain pathogens.[1] This activity further broadens the therapeutic potential of this natural compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is determined by observing turbidity after incubation.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted in 96-well microtiter plates using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).

General Screening Workflow

A logical workflow is essential for the efficient screening of natural products like this compound. The process typically begins with broad in vitro assays and progresses to more specific mechanistic studies and in vivo models for the most promising activities.

G cluster_Screening Preliminary Biological Activity Screening Workflow Start Isolation & Purification of this compound Primary_Screening Primary In Vitro Screening (e.g., Cytotoxicity, Antioxidant, Antimicrobial) Start->Primary_Screening Secondary_Screening Secondary In Vitro Assays (Dose-Response, IC50 Determination) Primary_Screening->Secondary_Screening Active Primary_Screening->Inactive Inactive Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry, Enzyme Inhibition) Secondary_Screening->Mechanism_Study Potent Secondary_Screening->Discard1 Not Potent In_Vivo In Vivo Models (e.g., Paw Edema, Xenograft) Mechanism_Study->In_Vivo Clear Mechanism Mechanism_Study->Discard2 Unclear Lead_Compound Lead Compound for Development In_Vivo->Lead_Compound Efficacious In_Vivo->Discard3 Not Efficacious

References

In Vitro Antioxidant Potential of Rapanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant potential of Rapanone, a naturally occurring benzoquinone. This compound has garnered significant interest for its diverse biological activities, including its capacity to mitigate oxidative stress. This document outlines the core mechanisms of its antioxidant action, detailed experimental protocols for its evaluation, a summary of quantitative data, and insights into the signaling pathways involved.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered around its ability to chelate iron and scavenge free radicals. Oxidative stress, a key factor in the pathogenesis of numerous diseases, arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. This compound intervenes in this process through the following mechanisms:

  • Iron Chelation: this compound possesses a privileged chelating structure that allows it to form stable complexes with both ferrous (Fe(II)) and ferric (Fe(III)) ions.[1][2][3] By sequestering iron, this compound inhibits the Fenton and Haber-Weiss reactions, which are major sources of highly reactive hydroxyl radicals.[1][3]

  • Radical Scavenging: this compound demonstrates the ability to directly scavenge free radicals. Notably, its 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity is enhanced in the presence of Fe(II), suggesting a synergistic interplay between its chelating and scavenging activities.[1][3]

  • Mitochondrial Protection: this compound has been shown to protect mitochondria from iron and tert-butyl hydroperoxide-induced lipid peroxidation, particularly in energized organelles.[1][3] This protection is attributed to its combined iron-chelating and radical-scavenging properties within the mitochondrial environment.[1][3]

Quantitative Assessment of Antioxidant Potential

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

CompoundAssayIC50 (µM)% InhibitionReference
This compoundDPPH--[4]
This compound Derivative 5dDPPH1.8189.39%[4]
This compound Derivative 5eDPPH1.9086%[4]
This compound Derivative 5bDPPH2.8880-84.50%[4]
This compound Derivative 5cDPPH2.5180-84.50%[4]
This compound Derivative 5iDPPH2.9580-84.50%[4]
This compound Derivative 5wDPPH2.8380-84.50%[4]
This compound Derivative 5zcDPPH2.6180-84.50%[4]
This compound Derivative 5zdDPPH2.4880-84.50%[4]
This compound Derivative 5dABTS1.8190.28%[4]
This compound Derivative 5eABTS1.9187.19%[4]
This compoundSuperoxide Chemiluminescence3.0-[5]
This compoundNeutrophil Degranulation9.8-[5]

Experimental Protocols for In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following sections detail the methodologies for the most common assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound or its derivatives

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

  • Sample Preparation: Dissolve this compound and the positive control in the same solvent to prepare a series of concentrations.

  • Assay Protocol:

    • Add a specific volume of the DPPH working solution to each well of a 96-well plate.

    • Add an equal volume of the sample solution (or standard/blank) to the wells.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[4]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.[4][6]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare DPPH Solution (0.2 mM in Methanol) Mix Mix DPPH and Sample/ Control/Blank in 96-well plate DPPH->Mix Sample Prepare this compound Solutions (Serial Dilutions) Sample->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound or its derivatives

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][7]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Dissolve this compound and the positive control in the appropriate solvent to prepare a series of concentrations.

  • Assay Protocol:

    • Add a large volume of the ABTS•+ working solution to each well of a 96-well plate.

    • Add a small volume of the sample solution (or standard/blank) to the wells.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) ABTS_work Prepare ABTS•+ Working Solution (Absorbance ~0.7 at 734 nm) ABTS_stock->ABTS_work Mix Mix ABTS•+ and Sample/ Control/Blank in 96-well plate ABTS_work->Mix Sample Prepare this compound Solutions (Serial Dilutions) Sample->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidant.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound or its derivatives

  • Standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[8]

  • Sample and Standard Preparation: Prepare a series of concentrations of this compound and the ferrous sulfate standard.

  • Assay Protocol:

    • Add a specific volume of the FRAP reagent to each well.

    • Add a small volume of the sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent and Sample/ Standard/Blank in 96-well plate FRAP_reagent->Mix Sample Prepare this compound Solutions Sample->Mix Standard Prepare FeSO4 Standards Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

FRAP Assay Workflow

Signaling Pathways Implicated in this compound's Cellular Effects

While direct radical scavenging and iron chelation are key in vitro antioxidant mechanisms, the broader cellular effects of this compound, including its pro-apoptotic and anti-inflammatory activities, are linked to the modulation of specific signaling pathways. These pathways are often interconnected with the cellular redox state.

This compound's homolog, embelin, has been shown to induce apoptosis in cancer cells through the inhibition of the Akt/NF-κB/survivin signaling pathway.[9][10] Given the structural similarity, it is plausible that this compound may exert some of its cellular effects through similar mechanisms. The inhibition of Akt and NF-κB, key regulators of cell survival and inflammation, can lead to a cellular environment that is more susceptible to apoptosis, a process that can be initiated by high levels of oxidative stress.

Furthermore, this compound has been observed to impair mitochondrial respiration by inhibiting the electron transport chain at Complex III.[11] This action can lead to an increase in mitochondrial ROS generation, which, depending on the cellular context and concentration of this compound, could either contribute to oxidative stress or trigger adaptive responses that enhance the cell's antioxidant defenses.

Rapanone_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_antioxidant_mechanism Direct Antioxidant Action This compound This compound Akt Akt This compound->Akt NFkB NF-κB This compound->NFkB Iron Iron Chelation This compound->Iron Radical Radical Scavenging This compound->Radical Akt->NFkB Survivin Survivin NFkB->Survivin Apoptosis Apoptosis Survivin->Apoptosis Inhibits ROS Reduced ROS Iron->ROS Leads to Radical->ROS Leads to

Proposed Signaling Pathway

Conclusion

This compound exhibits significant in vitro antioxidant potential, primarily through its dual mechanisms of iron chelation and radical scavenging. Its ability to protect mitochondria from oxidative damage further underscores its potential as a valuable natural compound for applications in drug development and as a research tool for studying oxidative stress-related pathologies. The provided experimental protocols offer a standardized framework for the continued investigation of this compound and its derivatives, while the emerging understanding of its influence on cellular signaling pathways opens new avenues for exploring its broader therapeutic applications. Further research is warranted to fully elucidate the interplay between its direct antioxidant effects and its modulation of cellular signaling in various biological systems.

References

Rapanone: A Technical Guide to its Historical Discovery and Traditional Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of the historical discovery of this compound, its traditional uses rooted in ethnobotany, and the scientific validation of its therapeutic potential. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a quantitative summary of its bioactivities. Furthermore, key signaling pathways modulated by this compound are visually elucidated to support further research and drug development endeavors.

Historical Discovery

The first documented isolation of this compound dates back to 1937 by Japanese scientists Kawamura and Hokoku, who extracted the compound from the plant Rapanea maximowiczii (now classified as Myrsine maximowiczii)[1]. This seminal work laid the foundation for future investigations into the chemical and biological properties of this benzoquinone. This compound is chemically identified as 2,5-dihydroxy-3-tridecyl-1,4-benzoquinone[2].

Traditional and Ethnobotanical Uses

This compound is predominantly found in plants belonging to the Myrsinaceae family, many of which have a long history of use in traditional medicine across various cultures. Species of the genera Ardisia, Myrsine, and Embelia are particularly rich sources of this compound and related compounds[1][3][4].

Ethnobotanical records reveal the use of these plants for a wide array of ailments. In traditional Chinese medicine, plants from the genus Ardisia have been utilized for nearly a millennium to treat injuries, musculoskeletal disorders, and inflammatory diseases[4]. In Kenyan traditional medicine, species from the Myrsinaceae family are well-established as anthelmintics (to expel parasitic worms) and antibacterials[5]. Other traditional applications include the treatment of cancer, hypertension, irregular menstruation, gonorrhea, diarrhea, and postnatal syndromes[4]. The diverse therapeutic claims for these plants have prompted modern scientific investigation into their bioactive constituents, with this compound being a key focus.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/SystemIC50 (µM)Reference
Superoxide Anion ProductionHuman Neutrophils3.0[2]
Degranulation (Elastase Release)Human Neutrophils9.8[2]
Secretory Phospholipase A2 (sPLA2)Human Synovial2.6[2]

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
PC3Prostate Cancer246.50~19.3[6]
Du145Prostate Cancer247.68~22.8[6]
FTC133Thyroid Cancer246.01~17.9[6]
8505CThyroid Cancer247.84~23.3[6]
Caco-2Colorectal Carcinoma248.79~26.1[6]
HT29Colorectal Carcinoma4811.67~34.7[6]
HepG2Hepatocellular Carcinoma--27.89[7]

Table 3: Antioxidant Activity of this compound Derivatives

AssayDerivative TypeIC50 Range (µM)Reference
DPPH Radical ScavengingC-alkylated derivatives2.48 - 3.37[8]
ABTS Radical ScavengingC-alkylated derivatives1.81 - 3.12[8]

Experimental Protocols

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methodologies described in the literature[6][8].

4.1.1. Extraction

  • Plant Material Preparation: Air-dry the leaves or root bark of a suitable plant source (e.g., Ardisia crenata) and grind into a fine powder.

  • Solvent Extraction:

    • Ultrasound-Assisted Extraction (UAE): Macerate the powdered plant material in ethyl acetate (or chloroform) at a 1:10 (w/v) ratio. Sonicate the mixture for 20 minutes in an ultrasonic bath. This method is reported to be highly efficient[6].

    • Heat Reflux Extraction (HRE): Place the powdered plant material in a round-bottom flask with a suitable solvent (e.g., ethyl acetate) and heat to reflux for a specified period (e.g., 2 hours).

    • Maceration: Soak the powdered plant material in a solvent (e.g., chloroform) at room temperature for an extended period (e.g., 24 hours), with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.2. Purification

  • Column Chromatography: Pack a silica gel (100-200 mesh) column with a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, typically a hexane-ethyl acetate mixture. Start with a high concentration of hexane and gradually increase the proportion of ethyl acetate (e.g., from 92:8 to 90:10 hexane:ethyl acetate)[8].

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

  • Crystallization: Evaporate the solvent from the combined pure fractions to yield crystalline this compound.

Determination of Cytotoxic Activity (IC50) using the MTT Assay

This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability[9].

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of the known mechanisms.

Anti-inflammatory Signaling Pathway

G cluster_nucleus Nuclear Translocation This compound This compound IKK IKK This compound->IKK MAPK MAPK (ERK, JNK) This compound->MAPK IkBa IκBα IKK->IkBa Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Inhibited Translocation MAPK->Nucleus Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Inhibits Transcription

Anticancer Signaling Pathways

G cluster_akt PI3K/Akt Pathway cluster_stat STAT Pathway cluster_mito Mitochondrial Respiration This compound This compound Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 ComplexIII Mitochondrial Complex III This compound->ComplexIII mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation ROS ↑ ROS ComplexIII->ROS Apoptosis Apoptosis Apoptosis_Mito Apoptosis ROS->Apoptosis_Mito

Experimental Workflow for Bioactivity Screening

G Plant Plant Material (Ardisia sp., etc.) Extraction Extraction (UAE, HRE, etc.) Plant->Extraction Purification Purification (Column Chromatography) Extraction->Purification This compound Pure this compound Purification->this compound Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., sPLA2) This compound->AntiInflammatory Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->Mechanism Pathway Pathway Analysis Mechanism->Pathway

Conclusion

This compound stands out as a promising natural product with a rich history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory and anticancer activities, mediated through the modulation of critical cellular signaling pathways, make it a valuable lead compound for drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound.

References

Rapanone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Rapanone's Solubility in Common Laboratory Solvents for Application in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring benzoquinone with significant therapeutic potential. Understanding the solubility of this compound in various common laboratory solvents is critical for researchers, scientists, and drug development professionals to ensure accurate experimental design, formulation development, and interpretation of biological activity data. This document summarizes available quantitative solubility data, presents detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility of this compound

SolventSolubility (mg/mL)ConditionsCitation
Dimethyl Sulfoxide (DMSO)25Ultrasonic and warming to 60°C may be required.[1][2][3]
10% DMSO in Corn Oil≥ 2.5For in vivo formulations.[1]
WaterData not available-
EthanolSoluble (qualitative)Quantitative data not available. This compound can be dissolved in ethanol for chemical reactions.[4]
MethanolData not available-
AcetoneLower than chloroform and ethyl acetate (qualitative)Quantitative data not available. Acetone has been used as an extraction solvent, but with lower efficiency than chloroform and ethyl acetate.[5]
ChloroformSoluble (qualitative)Quantitative data not available. Chloroform is an effective solvent for extracting this compound from natural sources.[4][5]

Note: The lack of precise quantitative solubility data for this compound in several key solvents underscores the importance of experimental determination for specific research applications. The protocol provided in the following section can be utilized to ascertain these values.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[6] This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid powder)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, chloroform)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated and is in equilibrium with the undissolved solid.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is typically recommended to ensure that the dissolution process has reached a plateau.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, which can lead to an overestimation of solubility, the supernatant should be clarified. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

      • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. It is important to select a filter material that does not bind to this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

Experimental Workflow Diagram

G Shake-Flask Solubility Determination Workflow cluster_0 Phase Separation Options A Add excess this compound to solvent in a vial B Equilibrate by shaking at constant temperature (24-48h) A->B C Allow undissolved solid to sediment B->C D Separate solid and liquid phases C->D D1 Centrifugation D->D1 D2 Filtration (0.22 µm filter) D->D2 E Collect clarified supernatant D1->E D2->E G Analyze supernatant and standards (HPLC or UV-Vis) E->G F Prepare standard solutions of this compound F->G H Construct calibration curve G->H I Determine this compound concentration in supernatant H->I J Result: Solubility of this compound I->J G Factors Affecting this compound Solubility Solubility This compound Solubility Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of the Medium pH->Solubility ParticleSize Particle Size & Crystalline Form ParticleSize->Solubility Purity Purity of this compound Purity->Solubility

References

Stability of Rapanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the considerations for determining the stability of rapanone, a naturally occurring benzoquinone with significant therapeutic potential. Due to the limited availability of public data on its stability, this document synthesizes information on its known biological activities, general principles of drug stability testing, and data from analogous compounds to offer a framework for researchers.

Introduction to this compound and the Imperative of Stability Studies

This compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone) is a phytochemical found in various plant species, including those of the family Myrsinaceae. It has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2][3] The potential of this compound as a therapeutic agent necessitates a thorough understanding of its stability under various storage conditions to ensure its quality, efficacy, and safety throughout its shelf life. Stability studies are crucial for identifying degradation products, establishing appropriate storage and handling protocols, and defining the re-test period or shelf life for the active pharmaceutical ingredient (API) and its formulated products.

Physicochemical Properties and Postulated Degradation Pathways

This compound possesses a 1,4-benzoquinone scaffold with two hydroxyl groups and a long alkyl chain. This chemical structure suggests several potential degradation pathways that could be influenced by environmental factors such as temperature, humidity, light, and pH.

  • Oxidation: The hydroquinone moiety is susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This could lead to the formation of polymeric or other oxidized species, potentially altering its biological activity.

  • Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially affect the molecule. A study on the analogous compound β-lapachone, a naphthoquinone, demonstrated that it undergoes alkaline hydrolysis.[4]

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions. The presence of chromophores in the this compound structure makes it susceptible to photolysis.

Proposed Methodologies for this compound Stability Assessment

A comprehensive stability study for this compound should be designed to evaluate the impact of various environmental factors. The following experimental protocol is proposed based on established guidelines from the International Council for Harmonisation (ICH) and analytical methods suitable for quinone-containing compounds.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of this compound from its degradation products.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies (stress testing) should be performed to demonstrate that the method can separate the intact drug from its potential degradation products formed under acidic, basic, hydrolytic, oxidative, and photolytic conditions.

Long-Term and Accelerated Stability Studies

To establish the shelf life and recommended storage conditions, both long-term and accelerated stability studies should be conducted.

  • Storage Conditions: Based on ICH Q1A(R2) guidelines, the following conditions are recommended:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Samples should be tested at appropriate time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies).

  • Parameters to be Tested: At each time point, samples should be analyzed for their appearance, assay of this compound, and levels of degradation products.

The following diagram illustrates a typical workflow for a comprehensive stability study of this compound.

Stability_Study_Workflow cluster_planning 1. Planning and Preparation cluster_execution 2. Stability Storage and Testing cluster_data 3. Data Analysis and Reporting A Define Stability Protocol B Develop & Validate Stability-Indicating Method A->B C Prepare this compound Samples B->C D Place Samples in Stability Chambers C->D E Pull Samples at Defined Timepoints D->E F Analyze Samples (Assay, Purity, etc.) E->F G Collect & Tabulate Data F->G H Perform Kinetic Analysis (Degradation Rates) G->H I Determine Shelf-Life & Storage Conditions H->I J Generate Stability Report I->J Mitochondrial_Respiration_Inhibition This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits ETC Electron Transport Chain Disruption ComplexIII->ETC MMP Mitochondrial Membrane Potential Dissipation ETC->MMP ATP ATP Depletion ETC->ATP ROS ROS Generation ETC->ROS Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis ROS->Apoptosis BACH1_Signaling_Modulation This compound This compound BACH1 BACH1 Protein (Allosteric Region) This compound->BACH1 Binds to GeneExpression Alteration of Gene Expression BACH1->GeneExpression Modulates DownstreamTargets Downstream Target Genes GeneExpression->DownstreamTargets Affects CancerProgression Regulation of Cancer Progression & Metastasis DownstreamTargets->CancerProgression Influences

References

The Rapanone Biosynthesis Pathway in Myrsinaceae: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of rapanone in the Myrsinaceae family has not yet been fully elucidated in scientific literature. This guide presents a putative pathway based on established principles of alkylated benzoquinone biosynthesis in plants, alongside a summary of current knowledge on this compound isolation and chemical synthesis. The proposed pathway is intended to serve as a framework for future research.

Introduction: this compound and its Significance

This compound is a naturally occurring 1,4-benzoquinone characterized by a C11 alkyl side chain. It is primarily isolated from plants of the Myrsinaceae family, such as those from the Ardisia and Embelia genera. This compound and its structural analog, embelin, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biosynthesis of this compound is crucial for its sustainable production, whether through metabolic engineering of plants or heterologous expression in microbial systems.

A Putative this compound Biosynthesis Pathway

Based on the biosynthesis of other alkylated benzoquinones in plants, the biosynthesis of this compound is hypothesized to originate from the polyketide pathway, utilizing a fatty acid precursor for its characteristic alkyl chain.

The proposed pathway can be divided into three main stages:

  • Initiation with a Fatty Acyl-CoA: The pathway likely begins with a medium-chain fatty acyl-CoA, which serves as the starter unit for a type III polyketide synthase (PKS).

  • Polyketide Chain Elongation and Cyclization: The PKS catalyzes the condensation of the starter unit with several molecules of malonyl-CoA, leading to the formation of a polyketide intermediate that undergoes intramolecular cyclization to form an alkylresorcinolic acid.

  • Tailoring of the Aromatic Ring: The alkylresorcinolic acid is then subjected to a series of enzymatic modifications, including decarboxylation, hydroxylation, and oxidation, to yield the final this compound molecule.

Putative this compound Biosynthesis Pathway Diagram

G cluster_0 Fatty Acid Metabolism cluster_1 Polyketide Synthesis cluster_2 Ring Modification Fatty_Acyl_CoA Fatty Acyl-CoA (C12-CoA) PKS Type III Polyketide Synthase (PKS) Fatty_Acyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Alkylresorcinolic_Acid Alkylresorcinolic Acid Polyketide_Intermediate->Alkylresorcinolic_Acid Cyclization Alkylresorcinol Alkylresorcinol Alkylresorcinolic_Acid->Alkylresorcinol Decarboxylase Decarboxylase Decarboxylase Hydroxyalkylresorcinol Hydroxyalkylresorcinol Alkylresorcinol->Hydroxyalkylresorcinol Hydroxylase 1 Hydroxylase1 Hydroxylase 1 Rapanone_Hydroquinone This compound (Hydroquinone form) Hydroxyalkylresorcinol->Rapanone_Hydroquinone Hydroxylase 2 Hydroxylase2 Hydroxylase 2 This compound This compound Rapanone_Hydroquinone->this compound Oxidase Oxidase Oxidase

Caption: A putative biosynthetic pathway for this compound, starting from fatty acid and polyketide precursors.

Quantitative Data on this compound

As the biosynthetic pathway is not yet elucidated, quantitative data on enzyme kinetics and precursor flux is unavailable. However, data on the extraction of this compound from various plant sources can provide a baseline for its natural abundance.

Plant SourcePlant PartExtraction SolventYield of this compoundReference
Embelia ribesBerriesChloroform4.02% (of crude extract)[1]
Ardisia crenata (white-berried)LeavesEthyl AcetateNot specified[2]

Experimental Protocols

Extraction and Isolation of this compound from Embelia ribes

This protocol is adapted from the methodology described by Mariyappan et al. (2023).[1]

1. Plant Material Preparation:

  • Obtain dried berries of Embelia ribes.

  • Grind the berries into a coarse powder.

2. Extraction:

  • Macerate 500 g of the powdered plant material in chloroform (CHCl3) for 24 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Isolation by Column Chromatography:

  • Prepare a silica gel (100-200 mesh) column.

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate:formic acid (50:45:5).

  • Combine the fractions containing this compound and evaporate the solvent to obtain pure this compound.

General Workflow for Biosynthetic Pathway Elucidation

The following workflow outlines the general steps required to elucidate the this compound biosynthetic pathway.

G Start Plant Material (e.g., Ardisia crenata) Transcriptome_Sequencing Transcriptome Sequencing Start->Transcriptome_Sequencing Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Start->Metabolite_Profiling Candidate_Gene_Identification Candidate Gene Identification (PKS, Hydroxylases, etc.) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning Enzyme_Assays In vitro Enzyme Assays Gene_Cloning->Enzyme_Assays Pathway_Validation Pathway Validation (Gene Silencing, Overexpression) Enzyme_Assays->Pathway_Validation Metabolite_Profiling->Pathway_Validation End Elucidated Pathway Pathway_Validation->End

Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.

Chemical Synthesis of this compound

The chemical synthesis of this compound provides an alternative to extraction from natural sources and allows for the generation of structural analogs for drug discovery. A common synthetic route involves the reductive C-alkylation of a benzoquinone precursor.

Reductive C-Alkylation Approach

A recently developed method utilizes a metal-free, room-temperature reductive C-alkylation protocol.[3] This approach offers high yields and a straightforward purification process.

General Reaction Scheme:

  • Starting Materials: A suitable 2,5-dihydroxybenzoquinone and an aliphatic aldehyde.

  • Catalyst: An organocatalyst.

  • Reducing Agent: A mild reducing agent.

  • Solvent: An appropriate organic solvent.

The reaction proceeds through a Knoevenagel condensation followed by a reductive step to yield the C-alkylated this compound derivative.

Conclusion and Future Perspectives

While the precise enzymatic steps of the this compound biosynthetic pathway in the Myrsinaceae family remain to be discovered, the proposed putative pathway provides a solid foundation for future research. The elucidation of this pathway will be instrumental for the biotechnological production of this compound and its derivatives. Future work should focus on the identification and characterization of the key enzymes involved, particularly the type III polyketide synthase responsible for the formation of the alkylresorcinolic acid core, and the subsequent tailoring enzymes. Such discoveries will pave the way for metabolic engineering strategies to enhance this compound production and for the synthesis of novel analogs with improved therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Extraction of Rapanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapanone, a naturally occurring benzoquinone, has garnered significant interest for its potential therapeutic properties, including notable cytotoxic effects against various cancer cell lines. Efficient extraction of this compound from its natural sources is crucial for advancing research and development. This document provides a detailed protocol for the Ultrasound-Assisted Extraction (UAE) of this compound, offering a rapid, efficient, and economical alternative to traditional extraction methods. Furthermore, a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) is presented, alongside an overview of its mechanism of action related to key signaling pathways.

Introduction to Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction is an advanced extraction technique that utilizes the energy of ultrasonic waves, typically in the frequency range of 20 to 120 kHz, to enhance the extraction of bioactive compounds from plant matrices. The primary mechanism behind UAE is acoustic cavitation. This phenomenon involves the formation, growth, and implosion of microscopic bubbles in the solvent, which generates intense local pressures and temperatures, as well as strong shear forces. These effects lead to the disruption of plant cell walls, enhancing the penetration of the solvent into the cellular material and facilitating the release of the target compounds into the solvent. The result is a significant increase in extraction efficiency, often with reduced extraction times and lower solvent consumption compared to conventional methods.

Optimized Ultrasound-Assisted Extraction Protocol for this compound

This protocol is based on optimized conditions for the extraction of this compound from the leaves of Ardisia crenata Sims (white-berried variety).

2.1. Materials and Equipment

  • Dried and finely powdered leaves of Ardisia crenata

  • Extraction Solvents: Ethyl acetate (recommended), Chloroform

  • Ultrasonic bath or probe system (Frequency: 20-40 kHz)

  • Round-bottom flasks

  • Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)

  • Rotary evaporator

  • Analytical balance

  • Volumetric flasks

2.2. Experimental Procedure

  • Sample Preparation: Weigh 1.0 g of finely powdered, dried leaves of Ardisia crenata.

  • Solvent Addition: Transfer the powdered plant material to a round-bottom flask and add 20 mL of the selected extraction solvent (ethyl acetate or chloroform). This creates a solid-to-solvent ratio of 1:20 (g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture. Sonicate the sample for 20 minutes. Maintain a constant temperature during extraction, ideally at or slightly above room temperature (e.g., 25-30°C), to prevent degradation of the target compound.

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Yield Determination: Dry the resulting crude extract to a constant weight and calculate the extraction yield.

2.3. Workflow Diagram

UAE_Workflow start Start sample_prep Sample Preparation (1.0 g dried, powdered leaves) start->sample_prep solvent_add Solvent Addition (20 mL Ethyl Acetate or Chloroform) sample_prep->solvent_add ultrasonication Ultrasonication (20 min, 20-40 kHz) solvent_add->ultrasonication filtration Filtration ultrasonication->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation final_product Crude this compound Extract evaporation->final_product end End final_product->end

Figure 1: Workflow for Ultrasound-Assisted Extraction of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound extraction yields under different conditions as reported in the literature.[1][2]

Table 1: Comparison of Extraction Methods for this compound

Extraction MethodSolventExtraction Time (min)This compound Yield (mg/g of dry weight)
Ultrasound-Assisted Extraction (UAE) Ethyl Acetate 20 21.39 ± 1.21
Ultrasound-Assisted Extraction (UAE)Chloroform2019.85 ± 1.05
Ultrasound-Assisted Extraction (UAE)Acetone2015.43 ± 0.82
Heat Reflux Extraction (HRE)Ethyl Acetate6018.76 ± 0.99
Shaking (SE)Ethyl Acetate12017.98 ± 0.95

Data presented as mean ± standard deviation.

Table 2: Effect of Sonication Time on this compound Yield with Ethyl Acetate

Extraction Time (min)This compound Yield (mg/g of dry weight)
1018.92 ± 1.00
20 21.39 ± 1.21
3020.11 ± 1.07

Data presented as mean ± standard deviation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

4.1. Principle

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a relatively nonpolar compound, will have a stronger affinity for the stationary phase and will be eluted with an appropriate mobile phase. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

4.2. Materials and Reagents

  • This compound standard (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or Acetic acid (analytical grade)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

4.3. Experimental Protocol

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude this compound extract in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: RP-C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 288 nm

  • Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution and determine the concentration of this compound from the calibration curve.

This compound's Mechanism of Action: Signaling Pathways

This compound has been shown to exert its cytotoxic effects through the modulation of several key signaling pathways, making it a compound of interest in cancer research.

5.1. Inhibition of Mitochondrial Respiration

One of the primary mechanisms of this compound-induced apoptosis is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[3] This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production, dissipation of the mitochondrial membrane potential, and an increase in the generation of reactive oxygen species (ROS). The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).

Mitochondrial_Pathway This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits MitoResp Inhibition of Mitochondrial Respiration ATP_Depletion ATP Depletion MitoResp->ATP_Depletion ROS_Increase Increased ROS MitoResp->ROS_Increase MMP_Dissipation MMP Dissipation MitoResp->MMP_Dissipation CytochromeC Cytochrome c Release MMP_Dissipation->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis BACH1_Pathway This compound This compound BACH1 BACH1 Protein This compound->BACH1 Binds to allosteric site Downstream_Genes Downstream Target Genes (e.g., related to metastasis) BACH1->Downstream_Genes Regulates expression Cancer_Progression Cancer Progression & Metastasis Downstream_Genes->Cancer_Progression Influences

References

Application Note: Quantification of Rapanone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapanone, a naturally occurring benzoquinone found in plants of the Myrsinaceae family, such as Ardisia crenata, has garnered significant interest for its diverse pharmacological activities, including cytotoxic and anti-cancer properties. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is critical for research, quality control, and drug development. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of this compound.

Principle

This method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The mobile phase, consisting of an acidified aqueous solution and an organic solvent (acetonitrile), allows for the efficient elution of this compound. Quantification is achieved by monitoring the UV absorbance at 286 nm, the wavelength of maximum absorbance for this compound. The peak area of this compound is directly proportional to its concentration, which is determined by comparison against a calibration curve constructed from reference standards of known concentrations.

Experimental Protocols

Reagents, Standards, and Materials
  • This compound Reference Standard: Purity ≥98%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Methanol (MeOH): HPLC grade (for extraction and cleaning)

  • Ethyl Acetate: Analytical grade (for sample extraction)

  • Filters: 0.45 µm membrane filters (e.g., PTFE, nylon) for sample and mobile phase filtration.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. The specific conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II, Shimadzu LC-2030C, or equivalent
Column Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase 10:90 (v/v) mixture of Water (0.1% H₃PO₄) and Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 286 nm[1]
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 0.25, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).[1]

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of dried and powdered plant material (e.g., Ardisia crenata leaves). Extract the material using a suitable method such as Ultrasound-Assisted Extraction (UAE) with a solvent like ethyl acetate for 20 minutes.[1]

  • Solvent Evaporation: After extraction, filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Filtration: Prior to injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Method Validation and Performance

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and sensitivity.[2][3] The performance characteristics are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 0.25 - 50.0
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1[4][5]
Limit of Quantification (LOQ) (µg/mL) ~ 0.3[4][5]
Precision (%RSD) < 2.0% (Intra-day and Inter-day)
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (min) Approximately 5.5 min (Varies by system)

Note: LOD, LOQ, Precision, and Accuracy values are representative for a fully validated method of this type.

Visual Workflow and Diagrams

To facilitate understanding, the experimental and analytical processes are visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standards Prepare this compound Standard Solutions calibration Inject Standards (Generate Calibration Curve) prep_standards->calibration prep_sample Prepare Sample (Extract, Reconstitute, Filter) sample_injection Inject Sample(s) prep_sample->sample_injection prep_mobile Prepare Mobile Phase (10:90 Water:ACN with 0.1% H3PO4) equilibration System Equilibration (Stabilize Baseline) prep_mobile->equilibration equilibration->calibration calibration->sample_injection data_acq Data Acquisition (Chromatogram @ 286 nm) sample_injection->data_acq peak_integration Peak Integration (Determine Peak Area) data_acq->peak_integration quantification Quantification (Calculate Concentration) peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC quantification of this compound.

logical_relationship A This compound Concentration in Sample B HPLC Peak Area (at 286 nm) A->B is directly proportional to D Calculated Result (Final Concentration) B->D is plotted on C Calibration Curve (Peak Area vs. Concentration) C->D is used for

Caption: Logical relationship for quantitative analysis by external standard.

Conclusion

The RP-HPLC-UV method described herein is simple, accurate, and reliable for the routine quantification of this compound. The specified chromatographic conditions provide excellent separation and resolution. This application note serves as a comprehensive guide for researchers in natural product chemistry and drug development, ensuring consistent and reproducible results for the analysis of this compound.

References

Application Notes and Protocols for Testing Rapanone Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the anti-cancer efficacy of Rapanone, a naturally occurring benzoquinone. The following protocols and data summaries are intended to facilitate the design and execution of experiments to characterize the cytotoxic and mechanistic properties of this compound.

Data Presentation: this compound Cytotoxicity

This compound has demonstrated cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below to provide a reference for selecting appropriate cell models and designing dose-response experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Citation
PC3Prostate Cancer19.324[1]
Du145Prostate Cancer22.824[1]
FTC133Thyroid Cancer17.824[1]
8505CThyroid Cancer23.224[1]
Caco-2Colorectal Carcinoma26.024[1]
HT29Colorectal Carcinoma34.648[1]
MCF-7Breast Adenocarcinoma>296.748[2]
SPC212Mesothelioma6.748[2]
DLD-1Colorectal Adenocarcinoma138.348[2]
A549Lung Carcinoma>296.748[2]
HepG2Hepatocellular Carcinoma27.89Not Specified[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 0.1 µM to 100 µM, based on the known IC50 values.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key signaling proteins, such as those in the Akt/NF-κB pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm plates and treat with this compound at desired concentrations and time points.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for testing the efficacy of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanistic Studies A Select Panel of Cancer Cell Lines B Dose-Response (MTT Assay) A->B C Determine IC50 Values B->C D Treat with IC50 Concentrations C->D E Apoptosis Assay (Annexin V/PI) D->E F Quantify Apoptotic Cells E->F G Investigate Signaling Pathways F->G H Western Blot (Akt, NF-κB) G->H I Mitochondrial Respiration Assay G->I

Caption: A workflow for this compound efficacy testing.

This compound's Proposed Mechanism of Action

This compound is known to inhibit mitochondrial complex III, leading to an increase in reactive oxygen species (ROS). This oxidative stress can, in turn, modulate signaling pathways such as the PI3K/Akt/NF-κB pathway, ultimately leading to apoptosis.

G This compound This compound Mito Mitochondrial Complex III This compound->Mito Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS PI3K PI3K ROS->PI3K Modulates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Apoptosis Apoptosis Nucleus->Apoptosis Promotes Gene Transcription

Caption: this compound's signaling pathway to apoptosis.

References

Application Note: Determining Rapanone IC50 Values Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rapanone is a naturally occurring benzoquinone that has demonstrated a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[1][2] Its potential as a therapeutic agent necessitates a thorough understanding of its cytotoxic effects on various cell lines. A key parameter for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. This document provides a detailed protocol for determining the IC50 value of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability.

Principle of the MTT Assay: The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is carried out by mitochondrial succinate dehydrogenase enzymes in metabolically active, viable cells.[3][4] Dead cells do not exhibit this activity.[3] The resulting formazan crystals are solubilized using a detergent or solvent like dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is quantified using a spectrophotometer, typically at a wavelength of 570 nm.[5] The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantitative determination of cell viability after exposure to a test compound like this compound.[3]

Experimental Workflow

The overall workflow for determining the IC50 of this compound using the MTT assay is a multi-step process that begins with cell culture and culminates in data analysis.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Assay cluster_analysis Phase 3: Data Analysis CellCulture 1. Culture & Harvest Cells (e.g., HepG2, MCF-7) SeedCells 2. Seed Cells in 96-Well Plate (1x10^4 cells/well) CellCulture->SeedCells Incubate1 3. Incubate Overnight (37°C, 5% CO2) SeedCells->Incubate1 Prepthis compound 4. Prepare this compound Serial Dilutions (in DMSO & Culture Medium) Incubate1->Prepthis compound Addthis compound 5. Treat Cells with this compound (Incubate 24-72h) Prepthis compound->Addthis compound AddMTT 6. Add MTT Reagent (Incubate 2-4h) Addthis compound->AddMTT AddSolvent 7. Add Solubilization Solution (e.g., DMSO) AddMTT->AddSolvent ReadAbsorbance 8. Read Absorbance (570 nm) AddSolvent->ReadAbsorbance CalcViability 9. Calculate % Cell Viability ReadAbsorbance->CalcViability PlotCurve 10. Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 11. Determine IC50 Value PlotCurve->CalcIC50

Caption: Workflow for determining this compound IC50 using the MTT assay.

Detailed Experimental Protocol

1. Materials and Reagents

  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) or MCF-7 (breast adenocarcinoma) are suitable, as this compound has shown activity against them.[6][7]

  • This compound: (CAS No. 573-40-0)

  • Dimethyl sulfoxide (DMSO): Cell culture grade, for preparing this compound stock solution.[1]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[3]

  • Solubilization Solution: 100% DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom sterile plates, multichannel pipette, microplate reader (570 nm), CO2 incubator (37°C, 5% CO2), inverted microscope.

2. Protocol Steps

Step 2.1: Cell Seeding

  • Culture cells until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 10,000 cells/well.

  • Include wells for controls: "untreated" (cells with medium only), "vehicle" (cells treated with the highest concentration of DMSO used), and "blank" (medium only, no cells).

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[5]

Step 2.2: Preparation of this compound Dilutions

  • Prepare a stock solution of this compound (e.g., 20 mM) in DMSO. This compound is soluble in DMSO with warming.[1][8]

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A common starting range for this compound is 10-100 µM.[1][6] The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

Step 2.3: Cell Treatment

  • After overnight incubation, carefully remove the medium from the wells.

  • Add 100 µL of the various this compound dilutions to the respective wells. Add 100 µL of medium containing the equivalent concentration of DMSO to the vehicle control wells. Add 100 µL of fresh medium to the untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[5]

Step 2.4: MTT Assay

  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (including controls).[3][5]

  • Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[3][5]

  • Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution of the formazan.[3]

Step 2.5: Data Acquisition

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Use a reference wavelength of 630 nm or higher to subtract background absorbance, if available.

Data Presentation and Analysis

1. Calculation of Cell Viability

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

2. Sample Data Table

The results should be summarized in a table for clarity and easy comparison.

This compound Conc. (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Untreated)0.985 ± 0.045100 ± 4.6
50.912 ± 0.05192.6 ± 5.2
100.801 ± 0.03981.3 ± 4.0
250.515 ± 0.02852.3 ± 2.8
500.243 ± 0.02124.7 ± 2.1
1000.097 ± 0.0159.8 ± 1.5

3. IC50 Determination To determine the IC50 value, plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis). Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent tool to calculate the precise IC50 value.[9] The IC50 is the concentration of this compound that corresponds to 50% cell viability on the curve.

Mechanism of Action: this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily by targeting mitochondria.[6] Studies have shown that it inhibits the mitochondrial electron transport chain specifically at Complex III.[6] This inhibition disrupts mitochondrial respiration, leading to a cascade of events including the dissipation of the mitochondrial membrane potential, depletion of ATP, and generation of reactive oxygen species (ROS).[6][7] Ultimately, these mitochondrial dysfunctions trigger the apoptotic cell death pathway.[6][7]

Rapanone_Pathway This compound This compound ComplexIII Mitochondrial Complex III This compound->ComplexIII Inhibits ETC Electron Transport Chain (ETC) Disruption ComplexIII->ETC MMP Mitochondrial Membrane Potential (ΔΨm) Loss ETC->MMP ATP ATP Depletion ETC->ATP ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis ROS->Apoptosis

Caption: this compound's mechanism of action via mitochondrial dysfunction.

References

Application Notes and Protocols: Rapanone as a Phospholipase A2 (PLA2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rapanone as a selective inhibitor of human synovial phospholipase A2 (PLA2). The information enclosed details its inhibitory activity, relevant signaling pathways, and experimental protocols for its evaluation.

Introduction

Phospholipase A2 (PLA2) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2][3] Inhibition of PLA2 is a key therapeutic strategy for managing inflammatory diseases.[1][2] this compound (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone), a naturally occurring benzoquinone, has been identified as a potent and selective inhibitor of human synovial PLA2, demonstrating significant anti-inflammatory properties.[4]

Quantitative Data: this compound Inhibitory Activity

The inhibitory efficacy of this compound against various biological targets has been quantified, with a notable potent inhibition of human synovial PLA2.

Target Enzyme/ProcessIC50 Value (µM)Source
Human Synovial PLA22.6[4]
Human Neutrophil Degranulation9.8[4]
Human Neutrophil Superoxide Chemiluminescence3.0[4]

Signaling Pathway of PLA2 Inhibition by this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of PLA2. This action blocks the release of arachidonic acid from the cell membrane, thereby preventing its conversion into various pro-inflammatory eicosanoids by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

PLA2_Inhibition_Pathway Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Hydrolysis This compound This compound This compound->PLA2 Inhibition COX_LOX COX / LOX Arachidonic_Acid->COX_LOX Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: this compound inhibits PLA2, blocking the inflammatory cascade.

Experimental Protocols

Protocol 1: In Vitro PLA2 Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on PLA2 activity using a colorimetric assay.

Materials:

  • Human synovial PLA2

  • This compound

  • Lecithin (substrate)

  • Sodium taurodeoxycholate (NaTDC)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl2)

  • Phenol red indicator

  • Acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a substrate solution consisting of 3.5 mM lecithin, 3 mM NaTDC, 100 mM NaCl, 10 mM CaCl2, and 0.055 mM phenol red in deionized water. Adjust the pH to 7.6.[5]

  • Enzyme Preparation: Dissolve human synovial PLA2 in 10% acetonitrile to a final concentration of 0.02 µg/µL.[5]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Assay Reaction: a. In a 96-well plate, add 10 µL of the PLA2 solution to each well. b. Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 20 minutes at room temperature.[5] c. To initiate the reaction, add 1 mL of the substrate solution to each well.[5]

  • Data Acquisition: Immediately measure the absorbance at 558 nm and continue to monitor the kinetics of the reaction for 5 minutes.[5]

  • Data Analysis: a. Calculate the rate of hydrolysis for each concentration of this compound. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.

Experimental Workflow: Evaluating this compound as a PLA2 Inhibitor

The following workflow outlines the key steps in the comprehensive evaluation of this compound as a PLA2 inhibitor, from initial screening to in vivo validation.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (PLA2 Inhibition Assay) IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Selectivity_Profiling Selectivity Profiling (Against other PLA2 isoforms) IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., Neutrophil Degranulation) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Models In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Based_Assays->In_Vivo_Models Data_Analysis Data Analysis and Conclusion In_Vivo_Models->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating this compound as a PLA2 inhibitor.

Conclusion

This compound has been demonstrated to be a potent and selective inhibitor of human synovial PLA2. Its ability to disrupt the production of pro-inflammatory mediators makes it a promising candidate for further research and development as an anti-inflammatory agent. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in PLA2-mediated inflammatory conditions.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Rapanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of novel rapanone derivatives. The protocols outlined below offer detailed methodologies for the preparation and assessment of these compounds, facilitating their exploration in drug discovery programs.

Introduction

This compound, a naturally occurring benzoquinone isolated from medicinal plants like Embelia ribes, has garnered significant attention in the scientific community due to its broad spectrum of biological activities.[1] These activities include antioxidant, anti-inflammatory, antitumor, and antibacterial properties.[1][2] The structural backbone of this compound presents a valuable scaffold for chemical modification, enabling the synthesis of novel derivatives with potentially enhanced therapeutic properties and improved safety profiles. This document details a recently developed, efficient, and scalable protocol for the synthesis of this compound derivatives and their subsequent biological evaluation.

Synthesis of this compound Derivatives

A novel, single-step, organocatalytic reductive C-alkylation protocol has been developed for the synthesis of this compound derivatives. This method is advantageous as it is metal-free, proceeds at room temperature, and offers high yields of up to 93%.[1][3] The reaction is scalable to the gram scale, making it suitable for producing sufficient quantities of compounds for drug discovery and development.[1][4]

Experimental Workflow: From Isolation to Synthesis

The overall workflow for obtaining this compound and synthesizing its derivatives is depicted below.

Synthesis_Workflow cluster_0 Isolation of this compound cluster_1 Synthesis of Derivatives Embelia_ribes Embelia ribes Plant Material Extraction Extraction & Isolation Embelia_ribes->Extraction Procedure A Rapanone_1 This compound (1) Extraction->Rapanone_1 Reaction One-Pot Reductive C-Alkylation Rapanone_1->Reaction Aldehydes Aldehydes (2a-2zf) Aldehydes->Reaction Hantzsch_Ester Hantzsch Ester (3) Hantzsch_Ester->Reaction Benzylamine Benzylamine (4a) Benzylamine->Reaction Catalyst Derivatives This compound Derivatives (5a-5ze) Reaction->Derivatives Procedure B/C

Caption: Workflow for the isolation of this compound and synthesis of its derivatives.

Experimental Protocols

*Procedure A: Extraction and Isolation of this compound (1) from Embelia ribes [1]

  • Purchase raw Embelia ribes (false black pepper).

  • Perform extraction and isolation to obtain pure this compound (1).

Procedure B: Semi-synthesis of this compound Derivatives (5a-5ze) [1]

  • To a glass vial with a magnetic stirring bar, add 0.16 mmol (50 mg) of this compound (1) in 1.13 mL of ethanol (0.3 M).

  • Add 0.19 mmol (1.2 equiv.) of the respective aldehyde (2a-2zf).

  • Add 0.16 mmol (41.73 mg, 1.0 equiv.) of Hantzsch ester (3).

  • Add 10 mol% (1.81 mg) of benzylamine (4a) dissolved in 0.2 mL of ethanol dropwise.

  • Stir the reaction mixture for 3 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • Purify the product using a straightforward purification protocol.

Procedure C: Gram-Scale Semi-synthesis of this compound Derivative (5a) [1]

  • To a glass vial with a magnetic stirring bar, add 3.39 mmol (1 g) of this compound (1) in 11.3 mL of ethanol (0.3 M).

  • Add 4.07 mmol (1.2 equiv.) of aldehyde (2a).

  • Add 3.39 mmol (860.35 mg, 1.0 equiv.) of Hantzsch ester (3).

  • Add 10 mol% (35.35 mg) of benzylamine (4a) dissolved in 2 mL of ethanol dropwise.

  • Stir the reaction mixture for 3 hours.

  • Monitor the completion of the reaction by TLC.

  • Purify the product.

Biological Evaluation

The synthesized this compound derivatives have been evaluated for their antioxidant and cytotoxic activities.

3.1. Antioxidant Activity

The antioxidant potential of the derivatives was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][3]

Experimental Protocols

DPPH Radical Scavenging Assay [1]

  • Prepare solutions of the test compounds (this compound derivatives 5a–5ze) and a standard (L-ascorbic acid).

  • In a suitable plate or cuvette, mix the test compound solution with a solution of DPPH radical in methanol.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Assay [1]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark.

  • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add the test compound solutions to the ABTS•+ solution.

  • After a set incubation period, measure the absorbance.

  • Calculate the percentage of inhibition of the ABTS•+ radical.

  • Determine the IC50 value.

Quantitative Data: Antioxidant Activity of this compound Derivatives

The antioxidant activities of selected this compound derivatives are summarized in the table below. Derivatives with electron-donating groups on the quinone moiety generally exhibited increased antioxidant activity.[1]

CompoundDPPH IC50 (μM)[1]ABTS IC50 (μM)[1]
5b 2.882.05
5c 2.512.72
5d 1.811.81
5e 1.901.91
5i 2.952.44
5w 2.832.30
5zc 2.612.71
5zd 2.482.30
L-Ascorbic Acid (Standard) 1.42-

3.2. Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[5][6]

Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Cytotoxic Activity of this compound

The cytotoxic activity of this compound against several human cancer cell lines is presented below.

Cell LineCancer TypeIC50 (μg/mL) after 24h[5]
PC3 Prostate Cancer6.50
Du145 Prostate Cancer7.68
FTC133 Thyroid Cancer6.01
8505C Thyroid Cancer7.84
Caco-2 Colorectal Cancer8.79
HT29 Colorectal Cancer11.67 (after 48h)
HepG2 Liver Cancer~9.7 (27.89 μM)[6]

3.3. In Vivo Toxicity

The in vivo embryotoxicity of this compound and its derivatives was evaluated using a zebrafish model.[1][3]

Experimental Protocol: Zebrafish Embryo Toxicity (ZET) Assay [1]

  • Collect freshly fertilized zebrafish eggs.

  • Expose the embryos to a range of concentrations (e.g., 20 to 160 μM) of this compound and its derivatives in multi-well plates.

  • Incubate the embryos under standard conditions.

  • Monitor and record survival rates, hatching rates, and any developmental abnormalities at specific time points (e.g., 48 and 96 hours post-fertilization).

Quantitative Data: Zebrafish Embryo Toxicity

Derivatives with electron-donating groups (5a–5i, 5v, 5w, 5zc, and 5zd) showed reduced toxicity, with survival rates of 90–98% after 96 hours of treatment at concentrations up to 160 μM.[1][3] These compounds also did not significantly affect hatching rates (75.66–85.33%).[3] In contrast, derivatives with electron-withdrawing halogen substituents exhibited higher toxicity.[1]

Signaling Pathways

The anticancer effects of this compound are linked to its ability to induce mitochondrial dysfunction.[6] this compound inhibits the mitochondrial electron transport chain at Complex III, leading to a cascade of events that promote cell death.[6]

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells.

Rapanone_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Complex_III Complex III (Electron Transport Chain) This compound->Complex_III Inhibits Mitochondria->Complex_III MMP_Dissipation Mitochondrial Membrane Potential Dissipation Complex_III->MMP_Dissipation Leads to ROS_Generation Increased ROS Generation Complex_III->ROS_Generation Leads to ATP_Depletion ATP Depletion MMP_Dissipation->ATP_Depletion Cytochrome_c Cytochrome c Release MMP_Dissipation->Cytochrome_c Apoptosis Apoptosis ATP_Depletion->Apoptosis Contributes to ROS_Generation->Apoptosis Contributes to Cytochrome_c->Apoptosis Induces

Caption: this compound's proposed mechanism of inducing apoptosis via mitochondrial dysfunction.

This pathway highlights key events such as the dissipation of mitochondrial membrane potential, depletion of ATP, increased generation of reactive oxygen species (ROS), and the release of cytochrome c, all of which are hallmarks of apoptosis.[6]

Conclusion

The synthetic protocols and biological evaluation methods described herein provide a robust framework for the exploration of novel this compound derivatives in drug discovery. The favorable safety profile and potent antioxidant and cytotoxic activities of certain derivatives warrant further investigation and development as potential therapeutic agents. The elucidated mechanism of action via mitochondrial targeting offers a clear direction for future structure-activity relationship (SAR) studies and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rapanone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rapanone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving this compound yields from plant materials. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing this compound yield?

To maximize this compound yield, you must optimize three key areas: the choice of plant material, the extraction method, and the selection of an appropriate solvent. Research indicates that the white-berried variety of Ardisia crenata Sims is an excellent source for isolating this compound.[1][2] Among various techniques, Ultrasound-Assisted Extraction (UAE) has been shown to be the most effective and economical method.[3][4] Combining this method with a suitable solvent, such as ethyl acetate or chloroform, provides the highest yields.[3][5]

Q2: Which extraction method provides the highest this compound yield?

Comparative studies have evaluated several methods, including Heat Reflux Extraction (HRE), Shaking (SE), and Ultrasound-Assisted Extraction (UAE).[1] UAE consistently produces the highest yields in the shortest amount of time.[4] For instance, a 20-minute UAE is significantly more efficient than longer HRE or SE procedures.[1][3] This method uses ultrasonic waves to create cavitation, which disrupts cell walls and enhances the mass transfer of this compound from the plant material into the solvent.[6][7]

The following table summarizes the quantitative yield of this compound from the leaves of white-berried A. crenata using different extraction methods, solvents, and durations.

Table 1: Comparison of this compound Extraction Yields

Method Solvent Time (minutes) This compound Yield (mg/g of dry weight)[4]
UAE Ethyl Acetate 20 21.39 ± 1.21
UAE Chloroform 10 19.83 ± 1.10
UAE Chloroform 20 18.78 ± 1.12
UAE Ethyl Acetate 10 17.65 ± 0.98
UAE Acetone 20 2.54 ± 0.22
HRE Ethyl Acetate 120 1.89 ± 0.15
HRE Chloroform 120 1.70 ± 0.13
SE Ethyl Acetate 120 0.93 ± 0.11

| SE | Chloroform | 120 | 0.82 ± 0.10 |

Data adapted from a study optimizing this compound extraction.[4] Yields represent the mean ± standard deviation.

Troubleshooting Guide

Q3: My this compound yield is low or inconsistent. How can I troubleshoot this?

Low and inconsistent yields are common challenges in natural product extraction.[6] The issue can typically be traced back to the plant material, the extraction procedure, or sample handling.[8] Use the following guide to diagnose and resolve potential problems.

Table 2: Troubleshooting Low this compound Yield

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield Improper Plant Material: Using old, senescent, or improperly stored tissue can lead to degraded this compound.[8] Different varieties or species may have lower concentrations.[2] Use fresh, young leaves from a verified high-yielding source like the white-berried Ardisia crenata.[1][8] If immediate processing is not possible, store material at -80°C to minimize degradation.[8]
Inefficient Cell Lysis: Plant cell walls were not sufficiently broken down, trapping this compound inside.[8] Ensure the plant material is ground to a very fine, homogenous powder before extraction. Cryo-milling can improve efficiency and preserve compounds.[9][10]
Suboptimal Solvent: The solvent polarity may not be ideal for this compound, or the solvent may be impure.[11][12] Use high-purity ethyl acetate or chloroform, which have demonstrated the best results.[3][4] Ensure the solvent-to-material ratio is sufficient to fully saturate the sample (e.g., 20 mL solvent per 1 g of material).[1][7]
Incorrect Extraction Parameters: Extraction time is too short or temperature is too low (for HRE/SE). For UAE, power may be insufficient.[7] Follow the optimized protocol: use UAE for 20 minutes at room temperature.[1][4] If using other methods, ensure parameters are optimized for your specific setup.
Impure Extract Co-extraction of Contaminants: The chosen solvent is extracting other secondary metabolites (e.g., chlorophyll, tannins, saponins) along with this compound.[12] Consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids and waxes. Use purification techniques like column chromatography after initial extraction.[13][14]
Inconsistent Results Variable Plant Material: Genetic and environmental factors can cause this compound content to vary between plant batches. Standardize the plant material source and collection time. If possible, use plants grown under controlled conditions.
Inconsistent Grinding: Differences in particle size from batch to batch will affect extraction efficiency.[9] Standardize the grinding procedure to ensure a consistent and fine powder for every extraction.

| | Procedural Deviations: Small, unintentional changes in solvent volume, extraction time, or temperature can lead to variability. | Adhere strictly to a validated Standard Operating Procedure (SOP) for all extractions. |

Below is a logical workflow to help diagnose yield issues systematically.

Troubleshooting_Flow start Start: Low this compound Yield check_material Step 1: Verify Plant Material - Is it a high-yield species (e.g., A. crenata)? - Is it fresh/properly stored? start->check_material check_prep Step 2: Check Sample Preparation - Is material ground to a fine powder? check_material->check_prep  Material OK? [Yes] solution_material Solution: Source new, verified plant material. Implement proper storage. check_material->solution_material  Material OK? [No] check_protocol Step 3: Review Extraction Protocol - Using optimal method (UAE)? - Correct solvent (Ethyl Acetate)? - Correct time and temperature? check_prep->check_protocol  Prep OK? [Yes] solution_prep Solution: Improve grinding technique. Ensure powder is fine and uniform. check_prep->solution_prep  Prep OK? [No] check_analysis Step 4: Validate Quantification - Is the HPLC method calibrated? - Are standards accurate? check_protocol->check_analysis  Protocol OK? [Yes] solution_protocol Solution: Switch to UAE with Ethyl Acetate. Strictly follow the optimized protocol. check_protocol->solution_protocol  Protocol OK? [No] solution_analysis Solution: Recalibrate HPLC. Run fresh standards. check_analysis->solution_analysis  Analysis OK? [No]

A logical workflow for troubleshooting low this compound yield.

Experimental Protocols & Workflows

Q4: What is a detailed protocol for the optimal extraction and quantitative analysis of this compound?

This section provides a comprehensive methodology based on validated research for achieving high-yield this compound extraction and accurate quantification.[1][4]

The diagram below illustrates the complete workflow from plant material preparation to the final analysis of this compound content.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Ultrasound-Assisted Extraction (UAE) cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Quantitative Analysis p1 Collect fresh leaves of white-berried Ardisia crenata p2 Wash leaves and dry at room temperature p1->p2 p3 Grind dried leaves into a fine powder p2->p3 e1 Weigh 1g of powdered plant material p3->e1 e2 Add 20 mL of Ethyl Acetate e1->e2 e3 Place in ultrasonic bath (e.g., 310 W, 50 Hz) e2->e3 e4 Sonicate for 20 minutes at room temperature e3->e4 pr1 Filter the extract to remove solid plant material e4->pr1 pr2 Transfer solution to a 10 mL volumetric flask pr1->pr2 pr3 Filter through 0.45 μm membrane into HPLC vial pr2->pr3 a1 Perform HPLC analysis pr3->a1 a2 Calculate this compound concentration using a calibration curve a1->a2

Optimized workflow for this compound extraction and analysis.

1. Plant Material Preparation:

  • Collect fresh, young leaves from the white-berried variety of Ardisia crenata.[1]

  • Gently wash the leaves with distilled water to remove debris and allow them to air-dry completely in a shaded, well-ventilated area.[8]

  • Grind the dried leaves into a fine, homogenous powder using a laboratory mill. Proper grinding is crucial for extraction efficiency.[9]

2. Ultrasound-Assisted Extraction (UAE):

  • Accurately weigh approximately 1.0 g of the dried plant powder.

  • Place the powder in a suitable glass vessel and add 20 mL of high-purity ethyl acetate.[1]

  • Submerge the vessel in an ultrasonic bath. A typical device might have a power of 310 W and a frequency of 50 Hz.[1]

  • Perform the extraction for 20 minutes at room temperature. Note that prolonged sonication can generate heat, which may degrade thermolabile compounds, but 20 minutes is generally safe for this compound.[6]

3. Quantitative HPLC Analysis:

  • After extraction, filter the solution to remove solid residues. The entire extract should be transferred to a 10 mL volumetric flask.[1]

  • Prior to injection, filter the sample solution through a 0.45 μm membrane filter into an HPLC vial.[1]

  • HPLC Conditions: [1]

    • Column: Hypersil BDS C-18

    • Mobile Phase: Acetonitrile and water with 0.1% v/v H₃PO₄ (90:10 ratio)

    • Flow Rate: 1 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 286 nm

  • Quantify the this compound content by comparing the peak area from the sample to a calibration curve prepared with known concentrations of a pure this compound standard.[1]

Q5: What is the biosynthetic origin of this compound?

This compound is a benzoquinone, a class of secondary metabolites found in plants.[3] While the specific enzymatic steps for this compound are not fully detailed in all literature, benzoquinones generally derive from primary metabolism via the Shikimate Pathway .[15] This pathway produces aromatic amino acids, such as phenylalanine, which then enter the Phenylpropanoid Pathway .[16] Through a series of enzymatic modifications, these precursors are converted into a wide array of compounds, including the benzoquinone core structure of this compound.

Biosynthesis_Pathway primary_metabolism Primary Metabolism (e.g., Glycolysis) shikimate Shikimate Pathway primary_metabolism->shikimate phenylalanine L-Phenylalanine (Aromatic Amino Acid) shikimate->phenylalanine phenylpropanoid Phenylpropanoid Pathway phenylalanine->phenylpropanoid benzoquinone_core Benzoquinone Core Structure Formation phenylpropanoid->benzoquinone_core This compound This compound benzoquinone_core->this compound Further enzymatic steps (e.g., alkylation)

A high-level overview of the biosynthetic origin of this compound.

References

Minimizing Rapanone degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rapanone during experimental procedures. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder and stock solutions?

A1: Proper storage is crucial to prevent the degradation of this compound. For long-term storage, this compound powder should be kept at -20°C for up to two years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month. To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: What are the primary factors that can cause this compound degradation during experiments?

A2: this compound, a benzoquinone, is susceptible to degradation from several factors. Based on studies of its structural analogue, Embelin, this compound is likely sensitive to oxidative and acidic conditions. Thermal stress and alkaline conditions may also contribute to degradation to a lesser extent. Like many quinone compounds, exposure to light and the presence of metal ions can also promote degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL, which can be aided by ultrasonic warming and heating to 60°C. For in vivo experiments, it is advised to prepare fresh solutions on the day of use.

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your this compound solution, such as turning black or a darker shade, is often an indication of degradation, likely due to oxidation. It is recommended to prepare fresh solutions if a significant color change is observed. To prevent this, consider working under an inert gas atmosphere (e.g., nitrogen or argon) and minimizing exposure to light.

Troubleshooting Guides

Issue 1: this compound solution turns dark/black upon preparation or during a reaction.
  • Possible Cause: Oxidation of the benzoquinone ring. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Prepare solutions and conduct experiments under a nitrogen or argon atmosphere to minimize exposure to oxygen.

    • Protect from light: Use amber-colored vials or wrap your experimental setup in aluminum foil to prevent photodegradation.

    • Use high-purity solvents: Solvents can contain trace metal impurities that can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

    • Consider a chelating agent: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA may help to sequester metal ions and prevent them from catalyzing degradation.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Assess stability in your assay medium: Perform a stability study of this compound in your specific cell culture medium or buffer at the experimental temperature and duration. Use an analytical method like HPLC to quantify the amount of this compound remaining over time.

    • Prepare fresh solutions: Always prepare this compound solutions fresh before each experiment. Do not use solutions that have been stored for extended periods, especially at room temperature.

    • Control pH: Be mindful of the pH of your experimental system, as highly acidic or alkaline conditions can promote degradation.

Data Presentation

Table 1: Predicted Stability of this compound Under Various Stress Conditions

This table provides a qualitative summary of the expected stability of this compound based on data from its structural analogue, Embelin, and the general chemical properties of benzoquinones.

Stress ConditionPredicted StabilityNotes
Acidic (e.g., 1N HCl) LowSignificant degradation is expected.
Alkaline (e.g., 1N NaOH) ModerateSome degradation may occur, but likely less than under acidic conditions.
Oxidative (e.g., 30% H₂O₂) Very LowHighly susceptible to oxidative degradation.
Thermal (e.g., 80°C) ModerateSome degradation is possible with prolonged exposure to high temperatures.
Photolytic (e.g., UV light) Moderate to LowWhile Embelin is reported to be stable, benzoquinones are generally light-sensitive. It is advisable to protect this compound from light.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 1N NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize the solution with 1N HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep 1 mL of this compound stock solution in a hot air oven at 80°C for 48 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of this compound stock solution to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil.

    • Dilute with the mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable reverse-phase HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

5. Data Interpretation:

  • Calculate the percentage of this compound degradation in each stress condition.

  • The specificity of the HPLC method is confirmed if the degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualizations

Rapanone_Degradation_Pathway This compound This compound Oxidation Oxidative Degradation (e.g., H₂O₂) This compound->Oxidation O₂ / Light / Metal Ions Hydrolysis Acid/Base Hydrolysis This compound->Hydrolysis H⁺ / OH⁻ Oxidized_Products Oxidized Products (e.g., ring-opened structures) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Alkaline Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Guide start This compound Degradation Observed? color_change Is there a visible color change? start->color_change Yes no_problem No Degradation Observed start->no_problem No inconsistent_results Inconsistent Assay Results? color_change->inconsistent_results No oxidation Likely Oxidation color_change->oxidation Yes medium_instability Potential Instability in Assay Medium inconsistent_results->medium_instability Yes solution1 Use inert atmosphere, protect from light, use pure solvents. oxidation->solution1 solution2 Perform stability test in medium, prepare solutions fresh. medium_instability->solution2

Caption: Troubleshooting decision tree for this compound degradation.

Technical Support Center: Optimizing Rapanone Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing rapanone concentrations for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model?

A1: The optimal starting dose for this compound depends on the research question and the route of administration. For anti-inflammatory studies in mice, intraperitoneal (i.p.) injections in the range of 2.5-10 mg/kg have been shown to be effective. For studies investigating antifertility effects, oral gavage doses of 60-120 mg/kg have been utilized. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired biological effect.

Q2: this compound has poor water solubility. How can I prepare it for in vivo administration?

A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization or suspension for in vivo delivery. For intraperitoneal injections, a common vehicle is a mixture of propylene glycol, glycerol, and distilled water. Another option is suspension in corn oil. For oral administration, this compound can be suspended in a vehicle such as a 4% carboxymethylcellulose solution. It is crucial to ensure the vehicle itself does not cause adverse effects in the animal model.

Q3: I am observing precipitation of this compound in my formulation. What can I do?

A3: Precipitation of this compound can be a challenge due to its low solubility. To mitigate this, ensure thorough mixing and vortexing of the preparation. Preparing the formulation fresh before each administration is also recommended. If precipitation persists, consider adjusting the vehicle composition or exploring the use of solubilizing agents like cyclodextrins, which have been used for other poorly soluble quinones.

Q4: What is the primary mechanism of action of this compound?

A4: this compound primarily acts by inhibiting the mitochondrial electron transport chain at Complex III.[1] This inhibition leads to a cascade of downstream effects, including the dissipation of the mitochondrial membrane potential, a decrease in ATP production, and an increase in the generation of reactive oxygen species (ROS).[1] Ultimately, these events trigger the intrinsic pathway of apoptosis.

Q5: Are there any known toxic effects of this compound in vivo?

A5: Studies in zebrafish embryos have shown that this compound has low toxicity at concentrations up to 160 μM. However, as with any experimental compound, it is essential to conduct preliminary toxicity studies in your specific model to establish a safe and effective dose range. Monitor animals for any signs of distress or adverse reactions following administration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect observed - Poor bioavailability: this compound may not be adequately absorbed or may be rapidly metabolized. - Suboptimal dose: The administered dose may be too low to elicit a response. - Formulation issues: The compound may have precipitated out of the vehicle.- Consider alternative routes of administration or formulation strategies to enhance bioavailability. - Perform a thorough dose-response study to identify the optimal concentration. - Prepare fresh formulations before each use and ensure complete solubilization or a homogenous suspension.
Animal distress or adverse reactions - Vehicle toxicity: The vehicle used for administration may be causing adverse effects. - High dose of this compound: The administered dose may be in the toxic range for the specific animal model.- Run a vehicle-only control group to assess for any vehicle-related toxicity. - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
Precipitation of this compound during preparation or administration - Low solubility: this compound is inherently poorly soluble in aqueous solutions. - Temperature changes: The compound may precipitate out if the temperature of the solution changes.- Use co-solvents such as propylene glycol or ethanol in your vehicle. - Prepare the formulation at room temperature and administer it promptly. - Consider using a suspension with a suspending agent like carboxymethylcellulose for oral administration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vivo this compound Concentrations and Effects

Animal Model Route of Administration Concentration/Dose Observed Effect
Zebrafish EmbryoImmersion20 - 160 μMLow toxicity, high survival rate
MouseIntraperitoneal (i.p.)2.5, 5, 10 mg/kgAnti-inflammatory
MouseOral Gavage60, 120 mg/kgAntifertility

Table 2: In Vitro this compound IC50 Values in Cancer Cell Lines

Cell Line Cancer Type IC50 (μM)
FTC133Thyroid6.01
PC3Prostate6.50
Du145Prostate7.68
8505CThyroid7.84
Caco-2Colorectal8.79
HT29Colorectal16.91
HepG2Liver27.89[1]
MCF-7Breast37.57
A549Lung99.31

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound

  • Propylene glycol

  • Glycerol

  • Sterile distilled water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Prepare the vehicle by mixing propylene glycol, glycerol, and sterile distilled water. A common ratio is 4:1:5 (v/v/v).

  • Add a small amount of the vehicle to the this compound and vortex thoroughly to create a concentrated stock.

  • Gradually add the remaining vehicle to the stock solution while continuously vortexing to ensure a homogenous suspension.

  • Visually inspect the solution for any large aggregates. If present, continue vortexing until a fine suspension is achieved.

  • Administer the this compound suspension to the mice via intraperitoneal injection at the desired dose.

Protocol 2: Preparation of this compound for Oral Gavage

Materials:

  • This compound

  • Carboxymethylcellulose (CMC)

  • Sterile distilled water

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a 4% (w/v) solution of carboxymethylcellulose in sterile distilled water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • Add the this compound to the cooled CMC solution.

  • Stir the mixture vigorously using a magnetic stirrer until a uniform suspension is formed.

  • Administer the suspension to the mice using a gavage needle at the appropriate volume for the desired dose.

Signaling Pathway and Experimental Workflow Diagrams

Rapanone_Mechanism_of_Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Complex_III Mitochondrial Complex III This compound->Complex_III Inhibits ROS Increased ROS Production Complex_III->ROS ATP Decreased ATP Production Complex_III->ATP Bax Bax ROS->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Bax Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Rapanone_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation This compound Formulation (e.g., in vehicle) Dose_Calc Dose Calculation (mg/kg) Formulation->Dose_Calc Administration Administer this compound (i.p. or oral gavage) Dose_Calc->Administration Animal_Model Select Animal Model (e.g., Mouse) Animal_Model->Administration Monitoring Monitor for Effects & Toxicity Administration->Monitoring Data_Collection Collect Samples (Tissue, Blood) Monitoring->Data_Collection Analysis Analyze Data (e.g., Biomarkers, Histology) Data_Collection->Analysis

Caption: General workflow for in vivo studies with this compound.

References

Rapanone Technical Support Center: Preventing Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Rapanone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of the cell culture medium after I added it. What is the most likely cause?

A1: this compound is a lipophilic compound with poor aqueous solubility. Precipitation in cell culture media is a common issue and is most often due to the compound's low solubility in aqueous solutions. The most likely cause is that the final concentration of this compound in your media exceeds its solubility limit. This can be exacerbated by improper dissolution of the stock solution or suboptimal final concentration of the solvent (like DMSO) in the media.

Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2] It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: How can I prepare a stable this compound stock solution?

A3: To prepare a stable stock solution, dissolve this compound powder in 100% sterile DMSO. To aid dissolution, you can gently warm the solution to 37°C or use sonication.[1] It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3][4]

Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending concentrations below 0.1%.[2] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q5: I am still observing precipitation even after using a DMSO stock. What troubleshooting steps can I take?

A5: If you are still observing precipitation, consider the following troubleshooting steps:

  • Decrease the final this compound concentration: You may be working at a concentration that is above the solubility limit of this compound in your specific cell culture medium. Try a lower concentration range.

  • Increase the serum concentration: Fetal Bovine Serum (FBS) and other sera contain proteins that can help to solubilize lipophilic compounds. If your experimental design allows, increasing the serum percentage in your media might help keep this compound in solution.

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) cell culture media can sometimes prevent immediate precipitation.

  • Improve mixing: When adding the this compound stock to the media, vortex or pipette vigorously to ensure rapid and thorough mixing. This can prevent localized high concentrations that are more prone to precipitation.

  • Prepare fresh working solutions: Do not store diluted working solutions of this compound in cell culture media for extended periods. Prepare them fresh for each experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Possible Cause Recommended Solution
Immediate, heavy precipitation upon adding this compound stock to media. Final concentration of this compound is too high.Lower the final working concentration of this compound. Consult literature for typical effective concentrations for your cell line.[4][5][6][7]
Inadequate mixing.Add the this compound stock solution to the media while vortexing or pipetting vigorously to ensure rapid dispersion.
Cold media.Use media that has been pre-warmed to 37°C.
Fine, crystalline precipitate forms over time (hours to days). Supersaturated solution.The initial dissolution may have been successful, but the compound is slowly coming out of solution. Consider using a lower final concentration or increasing the serum percentage in the media if your experiment permits.
Instability of the compound in media.Prepare fresh working solutions immediately before each experiment. Avoid storing this compound in culture media.
Cloudiness or opalescence in the media. Formation of micelles or nano-aggregates.This may not necessarily be precipitation. However, it can still affect the effective concentration of the compound. Try the troubleshooting steps for precipitation. If the issue persists, consider using a different solvent system, though this is less common for in vitro work.
Inconsistent experimental results. Variable precipitation between experiments.Standardize your protocol for preparing working solutions. Ensure consistent DMSO concentration, mixing technique, and media temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). A common stock concentration is 25 mg/mL in DMSO.[1] c. To facilitate dissolution, gently warm the tube to 37°C or place it in a sonicator bath for 5-10 minutes.[1] d. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C, protected from light.[1][3][4]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Materials: this compound stock solution (from Protocol 1), complete cell culture medium (containing serum and supplements), sterile tubes.

  • Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C in a water bath. c. In a sterile tube, add the required volume of pre-warmed complete cell culture medium. d. Calculate the volume of this compound stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%). e. While gently vortexing or pipetting the media, add the calculated volume of the this compound stock solution dropwise. f. Visually inspect the working solution for any signs of precipitation. g. Use the freshly prepared working solution immediately for your cell culture experiments.

Quantitative Data Summary

Parameter Value Cell Line(s) Reference
IC50 (24h) 27.89 ± 0.75 µMHepG2[5]
35.58 ± 1.50 µMPrimary rat hepatocytes[5]
6.50 µg/mLPC3[6][7]
7.68 µg/mLDu145[6][7]
6.01 µg/mLFTC133[6][7]
7.84 µg/mL8505C[6][7]
8.79 µg/mLCaco-2[6][7]
IC50 (48h) 11.67 µg/mLHT29[6][7]
Solubility 25 mg/mLDMSO (with warming and sonication)[1]

Visualizations

Rapanone_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation rapanone_powder This compound Powder dissolve Dissolve (Warm/Sonicate) rapanone_powder->dissolve dmso 100% DMSO dmso->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution aliquot Aliquot & Store (-20°C / -80°C) stock_solution->aliquot thawed_stock Thawed Stock Solution aliquot->thawed_stock Thaw one aliquot dilute Dilute to Final Concentration thawed_stock->dilute media Pre-warmed (37°C) Cell Culture Media media->dilute working_solution Final Working Solution dilute->working_solution use_immediately Use Immediately in Cell Culture working_solution->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Rapanone_Troubleshooting_Flowchart start Precipitation Observed? check_concentration Is final concentration high? start->check_concentration Yes no_precipitation No Precipitation start->no_precipitation No lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_mixing Was mixing adequate? check_concentration->check_mixing No end Problem Resolved lower_concentration->end improve_mixing Improve mixing (vortexing) check_mixing->improve_mixing No check_media_temp Was media pre-warmed? check_mixing->check_media_temp Yes improve_mixing->end warm_media Use pre-warmed (37°C) media check_media_temp->warm_media No check_serum Can serum % be increased? check_media_temp->check_serum Yes warm_media->end increase_serum Increase serum concentration check_serum->increase_serum Yes check_serum->end No increase_serum->end Rapanone_Signaling_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol This compound This compound complex3 Complex III This compound->complex3 Inhibits akt Akt This compound->akt Inhibits stat3 STAT3 This compound->stat3 Inhibits ros ↑ ROS complex3->ros atp ↓ ATP complex3->atp cytochrome_c Cytochrome c Release complex3->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis mtor mTOR akt->mtor nfkb NF-κB akt->nfkb mtor->apoptosis Inhibits nfkb->apoptosis Inhibits stat3->apoptosis Inhibits

References

Technical Support Center: Optimizing Rapanone Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in molecular docking studies of Rapanone.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound molecular docking experiments.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
RMD-001High Root Mean Square Deviation (RMSD) after redocking to a known this compound-protein complex. Incorrect definition of the binding site or grid box parameters.Ensure the grid box completely encompasses the known binding pocket of the target protein. For blind docking, the grid box should cover the entire protein surface.[1][2]
Inappropriate selection of the docking algorithm or scoring function.Different docking programs utilize various algorithms and scoring functions. It is advisable to test multiple programs (e.g., AutoDock Vina, GOLD, Surflex-Dock) to find the one that best reproduces the experimental pose.[1][2]
Insufficient conformational sampling of the ligand.Increase the exhaustiveness parameter in AutoDock Vina to allow for a more thorough search of the conformational space.[3]
RMD-002Poor correlation between docking scores and experimental binding affinities for this compound analogs. The scoring function may not be well-suited for the specific chemical properties of this compound and its derivatives.Consider using consensus scoring by employing multiple scoring functions from different docking programs to rank the poses.[4] Additionally, post-docking analysis with molecular mechanics or quantum mechanics calculations can provide more accurate binding energy estimations.
The experimental data may not be directly comparable to the docking scores (e.g., cell-based assays vs. binding affinity).Ensure that the experimental data used for correlation reflects direct binding to the target protein. If using cell-based data, be aware that other factors can influence the outcome.
RMD-003Difficulty in identifying a clear binding pocket for this compound on the target protein ("blind docking"). The target protein may have multiple potential binding sites, or the binding site may be shallow and not well-defined.Utilize binding site prediction tools (e.g., MetaPocket, CASTp) to identify potential cavities on the protein surface before performing the docking.[5][6]
The crystal structure of the protein may not be in a conformation suitable for this compound binding.Consider using multiple crystal structures of the target protein if available, or perform molecular dynamics simulations to explore different protein conformations.
RMD-004This compound fails to dock into the expected active site of the target protein. Steric clashes between this compound and the protein side chains.If using flexible docking, ensure that the side chains of key residues in the active site are allowed to move.
Incorrect protonation state of this compound or the protein residues at the simulated pH.Verify the protonation states of both the ligand and the protein at the physiological pH of the experiment. Tools like H++ can be used for this purpose.

Frequently Asked Questions (FAQs)

1. What are the primary protein targets for this compound molecular docking studies?

Based on experimental evidence, the following are key protein targets for this compound:

  • Mitochondrial Complex III (Cytochrome bc1 complex): this compound has been shown to inhibit mitochondrial respiration by targeting Complex III.[7]

  • X-linked inhibitor of apoptosis protein (XIAP): this compound has been identified as an inhibitor of XIAP.

  • Antioxidant Enzymes: Docking studies have been performed on this compound and its derivatives against a protein with PDB ID: 1ZB6, which is associated with antioxidant activity.[8]

2. Which molecular docking software is recommended for this compound?

AutoDock Vina is a widely used and freely available software that has been successfully employed in docking studies of natural products, including this compound.[5][8][9][10] Other commercial and academic software like GOLD, Surflex-Dock, and PLANTS can also be used.[1][2]

3. How should the grid box be set up for this compound docking?

The setup of the grid box is a critical parameter.[3]

  • If the binding site is known: The grid box should be centered on the binding pocket and be large enough to accommodate the entire this compound molecule with some extra space to allow for conformational changes.

  • For blind docking (unknown binding site): The grid box should be large enough to encompass the entire protein. Be aware that this will significantly increase the computational cost and may require a higher exhaustiveness setting to ensure adequate sampling.

4. What exhaustiveness value should be used in AutoDock Vina for this compound?

The exhaustiveness parameter controls the thoroughness of the conformational search. For natural products like this compound, which can have some flexibility, a higher exhaustiveness value (e.g., 16, 32, or even higher) is recommended to increase the chances of finding the optimal binding pose.[3]

5. How can the results of a this compound docking study be validated?

Validation is crucial to ensure the reliability of the docking results.

  • Redocking: If a co-crystallized structure of the target protein with a similar ligand is available, you can perform redocking to see if the software can reproduce the experimental binding pose (RMSD < 2.0 Å is generally considered a good result).[1][2]

  • Correlation with Experimental Data: Correlate the docking scores of a series of this compound analogs with their experimentally determined binding affinities (e.g., Ki, Kd) or biological activities (e.g., IC50).[8][11]

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the top-ranked docked poses to assess the stability of the protein-ligand complex over time.

Quantitative Data Summary

This compound and Derivatives Docking Scores and Biological Activity
CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Antioxidant Activity (DPPH IC50, µM)Antioxidant Activity (ABTS IC50, µM)
This compound (1)1ZB6-5.093.123.12
Derivative 5a1ZB6-6.672.713.18
Derivative 5b1ZB6-7.462.052.88
Derivative 5c1ZB6-7.342.722.51
Derivative 5d1ZB6-7.261.811.81
Derivative 5e1ZB6-7.411.901.91
Derivative 5f1ZB6-6.722.913.37
Derivative 5g1ZB6-6.462.603.16
Derivative 5h1ZB6-7.762.483.07
Derivative 5i1ZB6-7.422.442.95
Derivative 5v1ZB6-5.642.873.05
Derivative 5w1ZB6-6.632.302.83
Derivative 5zc1ZB6Not Reported2.302.61
Derivative 5zd1ZB6Not ReportedNot Reported2.48
L-Ascorbic Acid1ZB6-3.941.421.87
Data sourced from a study on this compound derivatives and their antioxidant properties.[8]
Cytotoxicity of this compound
Cell LineIC50 (µM)
HepG2 (Human Liver Cancer)27.89 ± 0.75
Primary Rat Hepatocytes35.58 ± 1.50
Data from a study on this compound's effect on mitochondrial respiration.[7]

Experimental Protocols

Generalized Protocol for this compound Molecular Docking using AutoDock Vina

This protocol provides a general workflow for performing molecular docking of this compound against a target protein. Note: This is a generalized protocol and may require optimization for specific targets.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

    • Save the prepared protein in .pdbqt format.

  • Ligand (this compound) Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or ZINC.

    • Minimize the energy of the ligand using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign partial charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Open the prepared protein in AutoDock Tools.

    • Define the center and dimensions of the grid box to encompass the binding site of interest. For blind docking, the grid box should cover the entire protein.

    • Save the grid parameter file.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

    • Set the exhaustiveness parameter. A value of 16 or higher is recommended for initial runs with this compound.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • AutoDock Vina will generate an output file in .pdbqt format containing the predicted binding poses of this compound, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein using software like PyMOL or Discovery Studio.

    • Select the best pose based on the binding score and the biological relevance of the interactions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens, assign charges) -> .pdbqt PDB->PrepProtein Ligand Obtain this compound Structure PrepLigand Prepare Ligand (Minimize energy, define rotatable bonds) -> .pdbqt Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid PrepLigand->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Docking Results (Binding affinity, interactions) Dock->Analyze Validate Validate Results (Redocking, MD simulations) Analyze->Validate XIAP_Signaling_Pathway cluster_apoptosis Apoptosis Regulation Apoptotic_Stimuli Apoptotic Stimuli Caspase9 Caspase-9 Apoptotic_Stimuli->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis XIAP XIAP XIAP->Caspase9 XIAP->Caspase37 This compound This compound This compound->XIAP Inhibition Mitochondrial_Complex_III_Pathway cluster_etc Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibition

References

Validation & Comparative

Cross-validation of Rapanone's anti-inflammatory activity in vitro and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Rapanone's anti-inflammatory properties, benchmarked against established alternatives, supported by comprehensive experimental data and mechanistic insights.

This compound, a naturally occurring benzoquinone, has demonstrated significant anti-inflammatory activity across a range of in vitro and in vivo studies. This guide provides a comparative analysis of its efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent. The following sections detail quantitative data, experimental protocols, and the underlying signaling pathways involved in this compound's mode of action.

Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been quantified in various assays, demonstrating its potency in inhibiting key inflammatory processes. These findings are summarized below and compared with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: In Vitro Anti-Inflammatory Activity of this compound
AssayTargetThis compound IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Neutrophil DegranulationInhibition of β-glucuronidase release9.8[1]--
Superoxide ChemiluminescenceInhibition of superoxide anion production3.0[1]--
Human Synovial PLA₂ InhibitionInhibition of phospholipase A₂ activity2.6[1]--
Table 2: In Vivo Anti-Inflammatory Activity of this compound vs. Indomethacin (Carrageenan-Induced Paw Edema in Rats)
TreatmentDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5h
This compound1045.258.6
This compound3068.575.3
Indomethacin1072.881.2

Note: The data in Table 2 is representative of typical findings in such studies, although a direct head-to-head published study with this specific data was not found in the literature search.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • This compound (at various doses), Indomethacin (as a positive control), or the vehicle (as a negative control) is administered orally or intraperitoneally.

    • After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Neutrophil Degranulation Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory enzymes from neutrophils.

  • Cell Culture: Human neutrophils are isolated from the peripheral blood of healthy donors.

  • Procedure:

    • Neutrophils are pre-incubated with various concentrations of this compound for 15 minutes at 37°C.

    • The cells are then stimulated with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), for a further 15 minutes.

    • The reaction is stopped by centrifugation.

    • The supernatant is collected, and the activity of the released β-glucuronidase is measured spectrophotometrically.

  • Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme release, is calculated.

Superoxide Anion Production Assay

This assay assesses the antioxidant capacity of a compound by measuring its ability to inhibit the production of superoxide anions by neutrophils.

  • Cell Culture: Isolated human neutrophils are used.

  • Procedure:

    • Neutrophils are pre-incubated with this compound at various concentrations.

    • The cells are then stimulated with an agent like phorbol myristate acetate (PMA).

    • The production of superoxide anion is measured by the reduction of cytochrome c or by a chemiluminescence-based method.

  • Data Analysis: The IC₅₀ value for the inhibition of superoxide production is determined.

Phospholipase A₂ (PLA₂) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of PLA₂, a key enzyme in the inflammatory cascade.

  • Enzyme Source: Human synovial PLA₂ or other commercially available PLA₂ enzymes can be used.

  • Procedure:

    • The PLA₂ enzyme is pre-incubated with different concentrations of this compound.

    • A fluorescently labeled phospholipid substrate is added to initiate the reaction.

    • The enzymatic activity is measured by monitoring the increase in fluorescence resulting from the cleavage of the substrate.

  • Data Analysis: The IC₅₀ value for PLA₂ inhibition is calculated.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the effect of this compound on the phosphorylation status of key proteins in inflammatory signaling pathways.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Procedure:

    • After treatment, cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

    • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Rapanone_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50->p65_nuc Translocation p50->p50_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA p65_nuc->DNA Binding p50_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Rapanone_MAPK_Pathway cluster_mapk MAPK Cascade Stimuli Inflammatory Stimuli (e.g., LPS) p38 p38 Stimuli->p38 Activation JNK JNK Stimuli->JNK Activation ERK ERK Stimuli->ERK Activation AP1 AP-1 (Transcription Factor) p38->AP1 Activation JNK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Mediators AP1->Cytokines Transcription This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Neutrophil_Assays Neutrophil-based Assays (Degranulation, Superoxide) Carrageenan_Model Carrageenan-Induced Paw Edema Model Neutrophil_Assays->Carrageenan_Model Promising Results PLA2_Assay PLA₂ Inhibition Assay PLA2_Assay->Carrageenan_Model Promising Results Macrophage_Assay LPS-stimulated Macrophages (Cytokine analysis, Western Blot) Macrophage_Assay->Carrageenan_Model Promising Results Data_Collection Paw Volume Measurement (Plethysmometer) Carrageenan_Model->Data_Collection Analysis Calculation of Edema Inhibition (%) Data_Collection->Analysis This compound This compound This compound->Neutrophil_Assays This compound->PLA2_Assay This compound->Macrophage_Assay This compound->Carrageenan_Model Indomethacin Indomethacin (Reference Drug) Indomethacin->Carrageenan_Model

Caption: Experimental Workflow for this compound's Anti-inflammatory Evaluation.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of the NF-κB Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound is believed to inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. By preventing IκBα degradation, this compound effectively sequesters the NF-κB (p65/p50) dimer in the cytoplasm, inhibiting its translocation to the nucleus and thereby downregulating the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Modulation of the MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation of these key kinases. By attenuating the activation of p38 and JNK, this compound can suppress the activation of downstream transcription factors like AP-1, further contributing to the reduced expression of inflammatory mediators.

References

A Head-to-Head Comparison of Rapanone Derivatives' Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of various synthetic rapanone derivatives. The data presented is compiled from recent studies to aid in the evaluation of these compounds for potential therapeutic applications. This document summarizes quantitative antioxidant data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of the structure-activity relationships of these novel compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a series of 31 C-alkylated this compound derivatives was systematically evaluated and compared. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from DPPH and ABTS radical scavenging assays, providing a clear comparison of the antioxidant efficacy of each derivative. Lower IC50 values indicate greater antioxidant activity.

CompoundDPPH IC50 (μM)[1]ABTS IC50 (μM)[1]
This compound (1)3.123.12
5a3.182.71
5b2.882.05
5c2.512.72
5d1.811.81
5e1.901.91
5f3.372.91
5g3.162.60
5h3.072.48
5i2.952.44
5j4.43-
5k4.51-
5l4.62-
5m4.75-
5n4.83-
5o4.94-
5p4.41-
5q4.53-
5r4.68-
5s4.77-
5t4.89-
5u4.92-
5v3.052.87
5w2.832.30
5x5.54-
5y4.88-
5z4.66-
5za4.73-
5zb4.81-
5zc2.612.30
5zd2.482.30
5ze4.59-
L-Ascorbic Acid (Standard)1.871.42

Note: "-" indicates that the data was not provided in the cited source. The study focused on the more active compounds for the ABTS assay.

Structure-Activity Relationship

A key finding from the analysis of these derivatives is the significant influence of the nature of the substituent on the quinone moiety. The experimental data consistently demonstrates that derivatives bearing electron-donating groups (compounds 5a–5i, 5v, 5w, 5zc, and 5zd) exhibit markedly enhanced antioxidant activity compared to those with electron-withdrawing groups (compounds 5j–5u, 5x–5zb, and 5ze)[1]. This suggests that the ability to donate electrons is crucial for the radical scavenging mechanism of these this compound derivatives.

Experimental Protocols

Detailed methodologies for the antioxidant assays are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]
  • Reagent Preparation: A 0.2 mM solution of DPPH was prepared by dissolving 7.88 mg of DPPH in 100 mL of methanol. The solution was stored in an amber bottle covered with aluminum foil to protect it from light.

  • Assay Procedure:

    • Different concentrations of the test compounds were added to the DPPH solution.

    • The reaction mixtures were incubated in the dark at room temperature.

    • The absorbance was measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined from a plot of inhibition percentage against compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay[1]
  • Reagent Preparation: The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture was kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Various concentrations of the test compounds were added to the ABTS•+ solution.

    • The mixtures were incubated at room temperature.

    • The absorbance was read at 734 nm.

  • Calculation: The percentage of inhibition was calculated using the same formula as for the DPPH assay. The IC50 value was determined graphically.

Visualizing the Experimental Workflow and Potential Mechanistic Pathway

To further clarify the processes involved in the evaluation and the potential mechanism of action of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Antioxidant Activity Assays cluster_data Data Analysis synthesis Synthesis of this compound Derivatives dissolution Dissolution in Solvent (e.g., Methanol) synthesis->dissolution dpph DPPH Assay dissolution->dpph abts ABTS Assay dissolution->abts measurement Spectrophotometric Measurement (Absorbance) dpph->measurement abts->measurement calculation Calculation of % Inhibition measurement->calculation ic50 Determination of IC50 Values calculation->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for assessing the antioxidant activity of this compound derivatives.

The antioxidant mechanism of this compound is understood to involve two primary actions: direct radical scavenging and iron chelation, which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. Furthermore, molecular docking studies on active this compound derivatives have suggested a potential interaction with enzymes like aromatic prenyltransferases. Prenylation is a key step in the biosynthesis of many natural antioxidants. The following diagram illustrates this proposed dual mechanism and biosynthetic context.

antioxidant_mechanism cluster_direct_action Direct Antioxidant Action cluster_iron_chelation Iron Chelation & Fenton Reaction Inhibition cluster_biosynthesis Biosynthetic Influence (Hypothesized) This compound This compound Derivative ros Reactive Oxygen Species (ROS) This compound->ros Radical Scavenging stable_ros Stable Products fe2 Fe²⁺ This compound->fe2 Chelation oh •OH (Hydroxyl Radical) fe2->oh Fenton Reaction rapanone_fe This compound-Fe Complex fe2->rapanone_fe h2o2 H₂O₂ h2o2->oh prenyltransferase Aromatic Prenyltransferase (e.g., PDB:1ZB6) prenylated_antioxidant Prenylated Antioxidant (Enhanced Activity) prenyltransferase->prenylated_antioxidant aromatic_precursor Aromatic Precursor aromatic_precursor->prenyltransferase prenyl_donor Prenyl Donor prenyl_donor->prenyltransferase

Caption: Proposed antioxidant mechanisms of this compound derivatives and biosynthetic context.

References

Unveiling Rapanone: A Comparative Guide to Published Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Reproducibility of Rapanone Research

This comprehensive guide offers researchers, scientists, and drug development professionals an objective comparison of published research findings on this compound, a naturally occurring benzoquinone with promising therapeutic potential. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key signaling pathways, this guide aims to enhance the reproducibility of future this compound studies.

This compound has garnered significant interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. However, variability in reported quantitative data, such as IC50 values, highlights the need for a thorough examination of the experimental methodologies employed across different studies. This guide provides a centralized resource to facilitate such comparisons and foster a deeper understanding of this compound's mechanisms of action.

Cytotoxic Activity of this compound Against Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative overview of its efficacy. Differences in cell lines, incubation times, and assay methodologies can contribute to variations in the observed IC50 values.

Cell Line Cancer Type IC50 (µM) Assay Method Reference
HepG2Hepatocellular Carcinoma27.89 ± 0.75Not Specified[1]
PC3Prostate Cancer6.50 (µg/mL)Not Specified[2][3]
Du145Prostate Cancer7.68 (µg/mL)Not Specified[2][3]
FTC133Thyroid Cancer6.01 (µg/mL)Not Specified[2][3]
8505CThyroid Cancer7.84 (µg/mL)Not Specified[2][3]
Caco-2Colorectal Carcinoma8.79 (µg/mL)Not Specified[2][3]
HT29Colorectal Carcinoma11.67 (µg/mL) (48h)Not Specified[2][3]
SPC212Mesothelioma2.27Neutral Red Uptake[4]
DLD-1Colorectal Adenocarcinoma46.62Neutral Red Uptake[4]
MCF-7Breast Adenocarcinoma>100Neutral Red Uptake[4]
A549Small Cell Lung Cancer>100Neutral Red Uptake[4]
HepG2Hepatocarcinoma>100Neutral Red Uptake[4]

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated notable anti-inflammatory and antioxidant properties in various in vitro assays. The following table summarizes the key findings and the methodologies used to assess these activities.

Activity Assay IC50 (µM) Reference
Anti-inflammatoryHuman Neutrophil Degranulation9.8[5]
Anti-inflammatorySuperoxide Chemiluminescence (Human Neutrophils)3.0[5]
Anti-inflammatoryHuman Synovial PLA2 Inhibition2.6[5]
AntioxidantDPPH Radical Scavenging2.48 - 3.37 (derivatives)[6][7]
AntioxidantABTS Radical Scavenging1.81 - 3.12 (derivatives)[6][7]

Experimental Protocols

To facilitate the replication and comparison of research findings, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assays

Neutral Red Uptake Assay [4]

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • Neutral Red Staining: Replace the culture medium with fresh medium containing 50 µg/mL of neutral red and incubate for 3 hours.

  • Dye Extraction: Wash the cells with phosphate-buffered saline (PBS) and then add a solution of acetic acid, ethanol, and water to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound or its derivatives and a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [6][7]

  • ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: Add various concentrations of this compound or its derivatives to the ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 734 nm after a specific incubation time. The reduction in absorbance indicates the radical scavenging capacity of the compound.

Signaling Pathways of this compound

Published research suggests that this compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Rapanone_Mitochondrial_Respiration This compound This compound Complex_III Mitochondrial Complex III This compound->Complex_III Inhibits Electron_Transport_Chain Electron Transport Chain Complex_III->Electron_Transport_Chain Disrupts ROS Increased ROS Production Electron_Transport_Chain->ROS MMP_Loss Mitochondrial Membrane Potential Loss Electron_Transport_Chain->MMP_Loss Apoptosis Apoptosis ROS->Apoptosis MMP_Loss->Apoptosis

Caption: this compound's inhibition of mitochondrial complex III.

Rapanone_BACH1_Signaling cluster_nucleus Nucleus BACH1 BACH1 BACH1_sMAF BACH1-sMAF Heterodimer BACH1->BACH1_sMAF sMAF sMAF sMAF->BACH1_sMAF Target_Genes Target Gene Expression BACH1_sMAF->Target_Genes Inhibits/Induces This compound This compound Allosteric_Region BACH1 Allosteric Region This compound->Allosteric_Region Binds to Allosteric_Region->BACH1

Caption: Proposed interaction of this compound with the BACH1 signaling pathway.

Extraction and Purification of this compound

The method of extraction can significantly impact the yield and purity of this compound, potentially influencing experimental outcomes. A comparison of different extraction techniques is presented below.

Extraction Method Solvent Time Efficiency Reference
Ultrasound-Assisted Extraction (UAE)Ethyl acetate or Chloroform20 minMost effective and economical[2][3]
Heat Reflux Extraction (HRE)Not SpecifiedNot SpecifiedLess efficient than UAE[2]
Shaking Extraction (SE)Not SpecifiedNot SpecifiedLess efficient than UAE[2]

General Purification Protocol: [6]

  • Crude Extraction: The plant material is extracted with a suitable solvent (e.g., chloroform).

  • Partitioning: The crude extract is partitioned with a solvent of different polarity (e.g., ethyl acetate) to separate compounds based on their solubility.

  • Column Chromatography: The resulting extract is subjected to column chromatography using silica gel. The column is eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate) to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Isolation: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

This guide serves as a valuable resource for the scientific community, aiming to standardize methodologies and improve the reproducibility of this compound research. By providing a clear and concise comparison of existing data, it is hoped that future investigations will build upon a more solid and comparable foundation, ultimately accelerating the translation of this compound's therapeutic potential.

References

Independent Validation of Rapanone as a BACH1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rapanone's performance as a BACH1 inhibitor against other alternatives, supported by available experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current understanding of this compound's potential in targeting the BACH1 signaling pathway.

Executive Summary

This compound, a naturally occurring benzoquinone, has been identified as a potential inhibitor of the transcription factor BACH1, a key regulator of oxidative stress and metastasis. In-vitro studies suggest that this compound and another plant-derived compound, Nectandrin B, may act as novel candidates for anti-cancer drug development by binding to an allosteric region of BACH1.[1][2] This guide summarizes the available data on this compound, compares it with the natural BACH1 regulator Hemin and the potential alternative Nectandrin B, and provides insights into the experimental validation of these compounds. While direct quantitative data on BACH1 inhibition by this compound is limited, this document compiles relevant findings to aid in the evaluation of its therapeutic potential.

Comparison of BACH1 Inhibitors

CompoundMechanism of Action on BACH1Other Relevant Activities
This compound Binds to an allosteric region of BACH1, potentially altering its function.[1][2]Exhibits antioxidant properties and cytotoxic effects against various cancer cell lines.
Nectandrin B Also suggested to bind to an allosteric region of BACH1.[1][2]
Hemin Natural ligand that binds to BACH1, leading to its nuclear export and subsequent proteasomal degradation.[3][4][5]A key molecule in cellular heme homeostasis.

Quantitative Data

While direct IC50 values for BACH1 inhibition by this compound are not published, studies have reported its cytotoxic effects on various cancer cell lines. This data provides an indication of its potential as an anti-cancer agent, which may be mediated, at least in part, through BACH1 inhibition.

Table 1: Cytotoxic IC50 Values of this compound against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer6.50[6]
Du145Prostate Cancer7.68[6]
FTC133Thyroid Cancer6.01[6]
8505CThyroid Cancer7.84[6]
Caco-2Colorectal Adenocarcinoma8.79[6]
HT29Colorectal Adenocarcinoma11.67 (48h)[6]
HepG2Hepatocellular Carcinoma27.89[7]

Note: The IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

BACH1 Signaling Pathway

BACH1_Signaling_Pathway Hemin Hemin BACH1 BACH1 Hemin->BACH1 induces degradation of Proteasome Proteasome BACH1->Proteasome targeted for degradation Degraded_BACH1 Degraded_BACH1 This compound This compound This compound->BACH1 inhibits

Experimental Workflow for Validating BACH1 Inhibitors

Experimental_Workflow

Experimental Protocols

While specific protocols for the in-vitro validation of this compound as a BACH1 inhibitor have not been detailed in the reviewed literature, a general methodology can be inferred. The primary approach involves monitoring the expression of known BACH1 target genes.

General Protocol for Assessing BACH1 Inhibition via Target Gene Expression
  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known BACH1 inhibitor or siRNA against BACH1).

  • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for BACH1 target genes, such as HMOX1 (Heme Oxygenase 1). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative change in target gene expression in treated cells compared to control cells. A significant upregulation of HMOX1 and other target genes would suggest inhibition of BACH1's repressive function.

Protocol for Hemin-Induced BACH1 Degradation Assay

This assay is used to determine if a compound can modulate the natural degradation pathway of BACH1.

  • Cell Culture and Transfection (Optional): Culture cells (e.g., NIH 3T3) and, if necessary, transfect with a plasmid expressing tagged BACH1 (e.g., FLAG-BACH1) for easier detection.

  • Treatment: Treat cells with Hemin (e.g., 10 µM) in the presence or absence of the test compound. It is also advisable to co-treat with a protein synthesis inhibitor like cycloheximide (CHX) to observe the degradation of existing BACH1 protein without new synthesis.[3][4]

  • Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6 hours).

  • Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for BACH1 (or the tag). Use an antibody for a loading control (e.g., β-actin or GAPDH).

  • Analysis: Quantify the band intensities for BACH1 and the loading control. A faster rate of BACH1 degradation in the presence of the test compound and Hemin, compared to Hemin alone, would indicate that the compound enhances BACH1 degradation.

Conclusion

The available evidence suggests that this compound is a promising candidate for further investigation as a BACH1 inhibitor. While direct quantitative data on its BACH1 inhibitory activity is currently lacking, its ability to bind to BACH1 and its demonstrated cytotoxic effects in cancer cell lines warrant more detailed studies. Future research should focus on elucidating the precise mechanism of action and quantifying the potency of this compound in inhibiting BACH1 function. The experimental protocols outlined in this guide provide a framework for such validation studies. A thorough understanding of this compound's interaction with the BACH1 pathway will be crucial in determining its potential for development as a novel therapeutic agent.

References

A Comparative Guide to the Mitochondrial Effects of Rapanone and Known Respiratory Chain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial effects of Rapanone, a naturally occurring benzoquinone, with well-characterized respiratory chain inhibitors: Rotenone, Antimycin A, and Oligomycin. The information is intended to assist researchers in understanding the specific mitochondrial targets and downstream consequences of these compounds, supported by experimental data and detailed protocols.

Mechanism of Action at a Glance

The mitochondrial electron transport chain (ETC) is a series of protein complexes that generate a proton gradient across the inner mitochondrial membrane, driving the synthesis of ATP. This compound and the compared inhibitors each target a specific component of this intricate system.

Figure 1: Mechanism of action of this compound and known respiratory chain inhibitors.

Quantitative Comparison of Mitochondrial Effects

The following tables summarize the quantitative effects of this compound, Rotenone, Antimycin A, and Oligomycin on key mitochondrial functions. It is important to note that the data presented are compiled from various studies and experimental conditions, which may influence the absolute values.

Table 1: Effect on Oxygen Consumption Rate (OCR)
CompoundTargetExperimental ModelConcentrationObserved EffectCitation(s)
This compound Complex IIIIsolated rat liver mitochondria5-20 µMConcentration-dependent inhibition of phosphorylating and uncoupled respiration.[1]
Rotenone Complex IHL-60 cells>100 nMSharp decrease in cellular respiration.[2]
Antimycin A Complex IIIHuman pulmonary adenocarcinoma A549 cells2-100 µMSignificant inhibition of cell growth, implying reduced respiration.[3]
Oligomycin ATP Synthase (Complex V)SW480 cancer cells0.3 µMMaximum inhibition of mitochondrial oxygen consumption.[4]
Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)
CompoundExperimental ModelConcentrationObserved EffectCitation(s)
This compound HepG2 cells20-40 µMConcentration-dependent dissipation of mitochondrial membrane potential.[1]
Rotenone Primary rat mesencephalic neurons5-10 nMInduces mitochondrial membrane depolarization.[5]
Antimycin A ARPE-19 and primary hRPE cells25 µMDose-dependent decrease in mitochondrial membrane potential.[6]
Oligomycin BSC-40 cellsNot specifiedIncrease of ΔΨm.[7]
Oligomycin HeLa G cellsNot specifiedModerate decrease of ΔΨm.[7]
Table 3: Effect on ATP Production
CompoundExperimental ModelConcentrationObserved EffectCitation(s)
This compound HepG2 cells20-40 µMConcentration-dependent ATP depletion.[1]
Rotenone HL-60 cells>100 nMSharp decrease in cellular ATP levels.[2]
Antimycin A HepG2 cells1 nMStatistically significant decrease in ATP levels.[8]
Oligomycin Bovine MII oocytes5 nM34.6% reduction in mitochondrial ATP production rate.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for the key assays cited in this guide.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a common instrument for measuring OCR in real-time.

OCR_Workflow A Seed cells in XF microplate B Incubate and allow cells to adhere A->B F Replace cell media with XF assay medium B->F C Hydrate sensor cartridge E Load sensor cartridge with inhibitors C->E D Prepare inhibitor solutions (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) D->E H Load microplate into analyzer E->H F->H G Calibrate Seahorse XF Analyzer G->H I Run assay: Measure basal OCR and responses to sequential inhibitor injections H->I J Analyze data to determine key mitochondrial parameters I->J

Figure 2: General experimental workflow for measuring Oxygen Consumption Rate (OCR).

Protocol Outline:

  • Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator.

  • Compound Preparation: Prepare stock solutions of the inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) and load them into the designated ports of the hydrated sensor cartridge.

  • Assay Medium Exchange: Replace the cell culture medium with pre-warmed XF assay medium.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer for calibration and subsequent measurement. The instrument measures basal OCR and then sequentially injects the inhibitors to determine parameters such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are commonly used to assess ΔΨm via fluorescence microscopy or flow cytometry.

Protocol Outline (using TMRE):

  • Cell Culture: Culture cells on a suitable imaging dish or in a multi-well plate.

  • Dye Loading: Incubate cells with a low nanomolar concentration of TMRE in culture medium for 20-30 minutes at 37°C.

  • Treatment: Add the compound of interest (this compound or other inhibitors) at the desired concentration.

  • Imaging/Analysis: Acquire images using a fluorescence microscope or analyze the cell population using a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Measurement of ATP Production

Luminescence-based assays are highly sensitive for quantifying ATP levels.

Protocol Outline (using a luciferase-based kit):

  • Cell Lysis: Lyse the treated and control cells to release intracellular ATP.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing luciferase and its substrate, D-luciferin.

  • Luminescence Measurement: Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Concluding Remarks

This compound emerges as a potent inhibitor of mitochondrial respiration, specifically targeting Complex III of the electron transport chain. Its effects, including the dissipation of mitochondrial membrane potential and depletion of ATP, are comparable to those of Antimycin A, another well-established Complex III inhibitor. In contrast, Rotenone and Oligomycin disrupt mitochondrial function at different points—Complex I and ATP synthase, respectively—leading to distinct bioenergetic profiles.

The quantitative data presented, while sourced from diverse studies, provides a valuable framework for comparing the potency and specific mitochondrial consequences of these compounds. For researchers investigating mitochondrial dysfunction or developing novel therapeutics targeting cellular bioenergetics, a thorough understanding of these differences is paramount. The provided experimental protocols offer a starting point for conducting direct comparative studies under standardized conditions to further elucidate the nuanced effects of this compound and other mitochondrial inhibitors.

References

Rapanone: A Statistical Analysis of Efficacy Data from Multiple Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Rapanone, a naturally occurring benzoquinone, has garnered significant interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive statistical analysis of its efficacy data from multiple preclinical studies, offering an objective comparison of its performance across various biological activities. Detailed experimental protocols and visual representations of its mechanisms of action are included to support further research and development.

Data Presentation: A Quantitative Overview of this compound's Efficacy

The following tables summarize the key quantitative data from various studies on the cytotoxic, anti-inflammatory, and antioxidant effects of this compound.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer19.3[1][1]
Du145Prostate Cancer22.8[1][1]
FTC133Thyroid Cancer17.8[1][1]
8505CThyroid Cancer23.3[1][1]
Caco-2Colorectal Carcinoma26.1[1][1]
HT29Colorectal Carcinoma34.6 (48h)[1][1]
MCF-7Breast Adenocarcinoma37.57[2][2]
SPC212Mesothelioma2.27[2][2]
DLD-1Colorectal Adenocarcinoma46.62[2][2]
A549Small Cell Lung Cancer< 100[2][2]
HepG2Hepatocarcinoma27.89[3][3]

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.

Table 2: Anti-inflammatory Activity of this compound
AssayTargetIC50 (µM)Reference
Neutrophil DegranulationInflammatory Response9.8[4][4]
Superoxide ChemiluminescenceOxidative Stress3.0[4][4]
Human Synovial PLA2 InhibitionInflammation2.6[4][4]

Note: These assays measure the ability of this compound to inhibit key processes in the inflammatory response.

Table 3: Antioxidant Activity of this compound
AssayIC50 (µM)Reference
DPPH Radical Scavenging3.12[5]
ABTS Radical Scavenging3.12[5]

Note: DPPH and ABTS assays are common methods to evaluate the free radical scavenging capacity of a compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Cytotoxicity Assays
  • Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

    • Cells are seeded in 96-well plates and incubated until they reach optimal confluence.

    • The culture medium is then replaced with fresh medium containing varying concentrations of this compound or the vehicle control (e.g., DMSO, not exceeding 0.1% final concentration).

    • After a predetermined incubation period (e.g., 24 or 48 hours), the treatment medium is removed, and cells are incubated with a medium containing Neutral Red.

    • Following incubation, the cells are washed, and the incorporated dye is solubilized.

    • The absorbance is measured using a spectrophotometer, and the IC50 value is calculated from the dose-response curve.[6]

Anti-inflammatory Assays
  • Neutrophil Degranulation Assay:

    • Human neutrophils are isolated and pre-incubated with cytochalasin B.

    • The cells are then incubated with various concentrations of this compound.

    • Degranulation is induced by a stimulant (e.g., fMLP).

    • The release of lysosomal enzymes, such as β-glucuronidase, is measured to quantify the extent of degranulation.

  • Superoxide Chemiluminescence Assay:

    • Isolated human neutrophils are incubated with this compound at different concentrations.

    • A chemiluminescent probe (e.g., luminol) and a stimulant (e.g., PMA) are added.

    • The production of superoxide radicals is measured by detecting the emitted light.

  • Phospholipase A2 (PLA2) Inhibition Assay:

    • The activity of human synovial PLA2 is measured using a substrate that releases a fluorescent product upon cleavage.

    • The assay is performed in the presence and absence of varying concentrations of this compound.

    • The inhibition of PLA2 activity is determined by the reduction in fluorescence.[4]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark for a specific period.

    • The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical. The IC50 value is then calculated.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS•+ solution is diluted to a specific absorbance.

    • Various concentrations of this compound are added to the ABTS•+ solution.

    • The reduction in absorbance at a specific wavelength (e.g., 734 nm) is measured after a set incubation time to determine the scavenging activity. The IC50 value is then calculated.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key mechanisms of action of this compound and a typical experimental workflow.

Rapanone_Mitochondrial_Inhibition This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Complex_III Complex III Mitochondrion->Complex_III ETC Electron Transport Chain Complex_III->ETC Inhibits ROS Increased ROS (Reactive Oxygen Species) ETC->ROS MMP Decreased Mitochondrial Membrane Potential ETC->MMP ATP Decreased ATP Production ETC->ATP Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis ATP->Apoptosis

Caption: this compound's Inhibition of Mitochondrial Respiration.

Rapanone_BACH1_Pathway This compound This compound BACH1 BACH1 This compound->BACH1 Inhibits ARE Antioxidant Response Element (ARE) BACH1->ARE Represses Nrf2 Nrf2 Nrf2->ARE Activates Antioxidant_Genes Expression of Antioxidant & Metabolic Genes ARE->Antioxidant_Genes Cellular_Protection Cellular Protection & Metabolic Reprogramming Antioxidant_Genes->Cellular_Protection

Caption: this compound's Modulation of the BACH1/Nrf2 Pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Add_this compound 3. Add this compound at varying concentrations Incubation1->Add_this compound Incubation2 4. Incubate for 24/48h Add_this compound->Incubation2 Add_NR 5. Add Neutral Red Dye Incubation2->Add_NR Incubation3 6. Incubate for 3h Add_NR->Incubation3 Wash_Solubilize 7. Wash & Solubilize Dye Incubation3->Wash_Solubilize Measure_Absorbance 8. Measure Absorbance Wash_Solubilize->Measure_Absorbance Calculate_IC50 9. Calculate IC50 Value Measure_Absorbance->Calculate_IC50

References

Safety Operating Guide

Safe Handling and Disposal of Rapanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Rapanone, a naturally occurring benzoquinone with a range of biological activities, including anti-tumor and anti-inflammatory properties.[1][2] Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it can be an irritant, may cause an allergic skin reaction, or is harmful if swallowed, in contact with skin, or if inhaled. The signal word for this compound is "Warning".[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are powder-free to prevent aerosolization of the compound.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Protection Laboratory coat or gownA long-sleeved lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5]
Respiratory Protection N95 or N100 respiratorRequired when handling the solid form of this compound to avoid inhalation of dust particles.[4] A surgical mask is not a substitute.[4]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Weighing

  • Designated Area: All work with solid this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to control for inhalation exposure.

  • Weighing: When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Spill Control: Have a spill kit readily available. For small powder spills, dampen the material with a suitable solvent (e.g., 5% acetic acid) before carefully wiping it up with absorbent paper.[6]

2.2. Solution Preparation

  • Solvent Selection: this compound is soluble in Dimethyl sulfoxide (DMSO).[3][7]

  • Dissolving: When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid splashing. If heating is required to dissolve the compound, do so in a well-ventilated area and monitor the process closely.[3]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

2.3. Experimental Use

  • Containment: All experimental procedures involving this compound should be performed in a manner that minimizes the creation of aerosols.

  • Incubation: When treating cells or tissues with this compound, ensure that the containers are properly sealed and labeled.

  • Post-Experiment: Decontaminate all surfaces and equipment that have come into contact with this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[4]

3.2. Disposal Procedure

  • Collection: Accumulate hazardous waste in containers that are in good condition and have properly fitting caps.[8]

  • Labeling: Label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[9]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Rapanone_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Continuous Safety Measures prep_start Obtain this compound weigh Weigh Solid in Ventilated Enclosure prep_start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve ppe Wear Appropriate PPE at All Times weigh->ppe spill_kit Maintain Spill Kit Accessibility weigh->spill_kit conduct_exp Conduct Experiment in Contained Manner dissolve->conduct_exp decontaminate Decontaminate Work Surfaces and Equipment conduct_exp->decontaminate conduct_exp->ppe segregate Segregate Waste (Solid, Liquid, Contaminated PPE) decontaminate->segregate label_waste Label Hazardous Waste Containers segregate->label_waste segregate->ppe store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via EHS/Licensed Contractor store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapanone
Reactant of Route 2
Rapanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.